(R)-BAY1238097
Description
Properties
IUPAC Name |
(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-BAY1238097: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In various malignancies, including hematological cancers like diffuse large B-cell lymphoma (DLBCL), BET proteins are key drivers of oncogene expression, most notably MYC.[2] this compound disrupts this fundamental process, leading to the downregulation of key oncogenic signaling pathways and subsequent anti-proliferative effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the binding of BET bromodomains to acetylated histones.[1] By occupying the acetyl-lysine binding pocket of BET proteins, this compound effectively displaces them from chromatin. This leads to a cascade of downstream effects, ultimately resulting in the suppression of tumor growth.
Molecular Target Engagement
This compound demonstrates potent inhibition of BET family proteins. In a NanoBRET assay, which measures the displacement of a fluorescently tagged BET protein from a histone ligand in live cells, this compound exhibited the following IC50 values:
| BET Protein | IC50 (nM) |
| BRD4 | 63 |
| BRD3 | 609 |
| BRD2 | 2430 |
Data sourced from publicly available information.
These data indicate a preferential inhibition of BRD4 over other BET family members.
Downstream Signaling Pathways
Preclinical studies have shown that this compound impacts several critical signaling pathways that are frequently dysregulated in lymphoma.[3]
-
MYC and E2F1 Regulated Genes: As a key downstream target of BET inhibition, the expression of the MYC oncogene is significantly downregulated following treatment with this compound. This, in turn, affects the expression of E2F1 and other genes involved in cell cycle progression and proliferation.
-
NF-κB/TLR Signaling: The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival, is a key target. Inhibition of BET proteins can interfere with the transcriptional activity of NF-κB.
-
JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and is often constitutively active in lymphomas, is also modulated by this compound.[3]
The interplay of these pathways is visualized in the signaling pathway diagram below.
Quantitative Data
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a large panel of lymphoma-derived cell lines. The primary mode of action is cytostatic, inducing a G1-S cell cycle block.[3]
| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | 95% Confidence Interval (nM) |
| Lymphoma | 51 | 208 | 157-260 |
Data from a 72-hour MTT assay.[3]
While specific IC50 values for individual cell lines are not publicly available, this median value highlights the potent activity of the compound in a relevant cellular context.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for assessing the anti-proliferative effects of this compound on lymphoma cell lines.
1. Cell Seeding:
-
Harvest lymphoma cells in logarithmic growth phase.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
4. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
5. Formazan (B1609692) Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
6. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Gene Expression Profiling (RNA-Sequencing)
The following is a general protocol for RNA-sequencing to analyze the transcriptomic changes induced by this compound in lymphoma cell lines.
1. Cell Culture and Treatment:
-
Culture lymphoma cell lines (e.g., DOHH-2) to mid-log phase.
-
Treat cells with a specified concentration of this compound (e.g., 500 nM) or vehicle (DMSO) for various time points (e.g., 8, 12, 24 hours).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome (e.g., hg38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify significantly altered biological pathways.
References
(R)-BAY1238097 as a BET Inhibitor: An In-depth Technical Guide
Introduction
(R)-BAY1238097 is the R-enantiomer of the potent and selective Bromodomain and Extra-Terminal (BET) domain inhibitor, BAY1238097. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer.
BAY1238097, the more active S-enantiomer, has demonstrated significant anti-proliferative activity in various cancer models, particularly in hematological malignancies such as acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma. Its mechanism of action involves the competitive binding to the acetyl-lysine binding pockets of BET bromodomains, which displaces them from chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, and subsequent cell cycle arrest and apoptosis in cancer cells. While this compound is consistently reported as the less active isomer, this guide will focus on the well-characterized properties of the active enantiomer, BAY1238097, to provide a comprehensive understanding of the therapeutic potential of this chemical scaffold.
Mechanism of Action
BAY1238097 exerts its therapeutic effects by disrupting the interaction between BET proteins and acetylated histones.[1] This inhibition of a fundamental process in gene regulation leads to a cascade of downstream effects that ultimately hinder cancer cell proliferation and survival.
The primary mechanism involves:
-
Competitive Binding: BAY1238097 binds to the bromodomains of BET proteins, primarily BRD4, competing with their natural ligands, the acetylated lysine residues of histone tails.[1]
-
Chromatin Displacement: This competitive binding displaces BET proteins from chromatin, preventing the recruitment of the transcriptional machinery necessary for the expression of target genes.
-
Downregulation of Oncogenes: A key consequence of BET protein displacement is the transcriptional repression of critical oncogenes, with c-Myc being a primary target.[2]
-
Induction of Apoptosis and Cell Cycle Arrest: The downregulation of c-Myc and other pro-proliferative genes leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of the potent enantiomer, BAY1238097. It is important to note that this compound is expected to exhibit significantly lower activity in these assays.
Table 1: In Vitro Inhibitory Activity of BAY1238097
| Assay Type | Target | IC50 (nM) | Reference |
| TR-FRET | BET BRD4 Bromodomain 1 | < 100 | [2] |
| NanoBRET | BRD4:H4 Interaction | 63 | [2] |
| NanoBRET | BRD3:H4 Interaction | 609 | [2] |
| NanoBRET | BRD2:H4 Interaction | 2430 | [2] |
Table 2: Anti-proliferative Activity of BAY1238097 in Cancer Cell Lines
| Cancer Type | Cell Line | Median IC50 (nM) | Reference |
| Lymphoma | Panel of cell lines | 70 - 208 | [3] |
Table 3: In Vivo Efficacy of BAY1238097 in Xenograft Models
| Cancer Model | Animal Model | Dosage | T/C (%)* | Reference |
| AML (THP-1, MOLM-13, KG-1) | Not Specified | 15 mg/kg, daily | 13 - 20 | [2] |
| MM (MOLP-8) | Not Specified | 15 mg/kg, daily | 3 | [2] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to BET bromodomains.
Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when they are in close proximity. In this assay, a BET bromodomain is tagged with the donor and a histone-derived acetylated peptide is tagged with the acceptor. Binding of the two partners brings the fluorophores close, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Europium-labeled BET bromodomain (e.g., BRD4) in assay buffer.
-
Prepare a 2X solution of APC-labeled acetylated histone peptide in assay buffer.
-
Prepare serial dilutions of BAY1238097 in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor dilution to each well.
-
Add 5 µL of the 2X BET bromodomain solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2X acetylated peptide solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
NanoBRET™ Cellular Assay
This assay measures the engagement of BET inhibitors with their targets within living cells.
Principle: The NanoBRET™ assay utilizes a NanoLuc® luciferase-tagged BET protein (energy donor) and a fluorescently labeled histone (energy acceptor). When the BET protein binds to the histone within the cell, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A cell-permeable inhibitor like BAY1238097 will compete with the histone for binding to the BET protein, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc®-BET fusion protein and a HaloTag®-histone fusion protein.
-
Culture the transfected cells for 24-48 hours.
-
-
Assay Procedure (96-well plate format):
-
Harvest and resuspend the cells in Opti-MEM.
-
Add the cell suspension to the wells of a white 96-well plate.
-
Add the HaloTag® ligand (the fluorescent acceptor) to the cells and incubate.
-
Add serial dilutions of BAY1238097 to the wells.
-
Add the NanoBRET™ substrate to initiate the luciferase reaction.
-
-
Data Acquisition:
-
Immediately read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).
-
Plot the ratio against the inhibitor concentration to determine the cellular IC50.
-
In Vivo Xenograft Model (AML)
This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in an AML xenograft model.
Protocol:
-
Cell Culture:
-
Culture human AML cell lines (e.g., MOLM-13, THP-1) under standard conditions.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of BAY1238097 suitable for oral administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Administer the drug or vehicle to the respective groups at the specified dose and schedule (e.g., 15 mg/kg, daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) or the T/C ratio to determine the efficacy of the treatment.
-
Conclusion
This compound is the less active enantiomer of the potent and selective BET inhibitor, BAY1238097. The active enantiomer has demonstrated significant preclinical activity against various cancers, particularly hematological malignancies, by disrupting the BET protein-histone interaction and downregulating key oncogenes like c-Myc. The data presented in this guide highlight the therapeutic potential of this chemical scaffold and provide a foundation for further research and development. While the focus has been on the more active enantiomer, understanding the properties of both enantiomers is crucial for a complete pharmacological profile. Further studies are warranted to fully elucidate the specific contributions, if any, of the (R)-enantiomer to the overall activity and safety profile of the racemic mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-BAY1238097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In various cancers, the aberrant activity of BET proteins, particularly BRD4, is implicated in driving the expression of key oncogenes such as MYC.[2][3] this compound was developed to disrupt this interaction and thereby offer a therapeutic strategy for cancers dependent on BET protein function. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.
Discovery and Synthesis
While the specific synthetic route for this compound is proprietary to Bayer, a plausible synthesis can be postulated based on the known chemistry of analogous BET inhibitors. The core scaffold of many BET inhibitors consists of a heterocyclic system that mimics the acetylated lysine side chain, enabling it to dock into the binding pocket of the bromodomains.
A general synthetic approach for similar compounds often involves a multi-step synthesis. For instance, a key step could be a multicomponent reaction to assemble a core heterocyclic structure, followed by a Suzuki coupling to introduce necessary aryl or heteroaryl substituents. The final steps would likely involve modifications to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its anti-neoplastic effects by competitively binding to the acetylated lysine-binding pockets of BET bromodomains. This prevents the recruitment of transcriptional regulators, leading to the suppression of key oncogenes.[1]
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of BRD4-mediated transcription. This leads to the downregulation of the master oncogene MYC and its downstream targets, which are critical for cell proliferation and survival.[4] Additionally, preclinical studies have shown that BAY1238097 affects the NF-κB, TLR, and JAK/STAT signaling pathways.[2][5]
Preclinical Development
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in a variety of hematological cancer cell lines.
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | 70 - 208 | [2][6] |
| Acute Myeloid Leukemia (AML) | <100 | [7] |
| Multiple Myeloma (MM) | <100 | [7] |
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in xenograft models of diffuse large B-cell lymphoma (DLBCL). The compound demonstrated strong single-agent efficacy in these models.[2][5] In various disease models, this compound was well-tolerated at doses of 10-15 mg/kg administered daily.[7]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to BET bromodomains.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BRD4 protein, a biotinylated histone H4 peptide, a terbium-labeled anti-GST antibody (donor), and a streptavidin-conjugated fluorophore (acceptor) in assay buffer.
-
Compound Plating: In a 384-well plate, dispense serial dilutions of this compound.
-
Incubation: Add a mixture of GST-BRD4 and the biotinylated histone peptide to the wells and incubate to allow for inhibitor binding to BRD4.
-
Detection: Add a mixture of the terbium-labeled anti-GST antibody and the streptavidin-conjugated acceptor. Incubate for 1-2 hours at room temperature, protected from light.
-
Readout: Measure the time-resolved fluorescence at both the donor (620 nm) and acceptor (665 nm) emission wavelengths using a suitable plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. A decrease in this ratio indicates displacement of the histone peptide by the inhibitor. Determine the IC50 value from the dose-response curve.
NanoBRET™ Target Engagement Assay
This assay measures the ability of this compound to engage its target, BRD4, within living cells.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a fusion of BRD4 and NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in white, opaque 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the BRD4 bromodomain.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C to allow the system to reach equilibrium.
-
Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Readout: Measure the luminescence at both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio. A decrease in the ratio signifies that the test compound is engaging the BRD4 target and displacing the tracer. Determine the IC50 from the resulting dose-response curve.
In Vivo Xenograft Model
Protocol:
-
Cell Culture: Culture human diffuse large B-cell lymphoma (DLBCL) cells.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID mice.
-
Tumor Implantation: Subcutaneously inject a suspension of DLBCL cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) orally on a daily schedule. The control group receives a vehicle solution.[7]
-
Efficacy Assessment: Measure tumor volumes periodically. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition and assess other relevant endpoints.
Clinical Development
A first-in-human, open-label, non-randomized, multicenter Phase I study (NCT02369029) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced refractory malignancies.[7]
Study Design and Results
Patients received oral this compound twice weekly in 21-day cycles, with dose escalation starting at 10 mg/week.[7] Eight patients were enrolled across three dose levels (10 mg/week, 40 mg/week, and 80 mg/week).[7]
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 10 mg/week | 3 | 0 |
| 40 mg/week | 3 | 0 |
| 80 mg/week | 2 | 2 (Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain) |
The most common adverse events were nausea, vomiting, headache, back pain, and fatigue.[7] The study was prematurely terminated due to the occurrence of DLTs at a dose below the targeted therapeutic exposure.[7]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analysis indicated a linear dose response with increasing doses of this compound.[7] Biomarker analysis showed a trend towards decreased MYC expression and increased HEXIM1 expression in response to treatment, suggesting target engagement.[7][8]
Conclusion
This compound is a potent BET inhibitor with demonstrated preclinical activity in hematological cancer models. Its mechanism of action, involving the disruption of BRD4-mediated transcription of key oncogenes, provides a strong rationale for its development as an anti-cancer agent. However, the first-in-human Phase I trial was terminated early due to a narrow therapeutic window, with dose-limiting toxicities occurring at exposures below those predicted to be efficacious.[7] This highlights the challenges in the clinical development of BET inhibitors and underscores the importance of optimizing the therapeutic index for this class of drugs. The data gathered from the development of this compound provide valuable insights for the future design and clinical investigation of next-generation BET inhibitors.
References
- 1. In vivo monitoring response to chemotherapy of human diffuse large B-cell lymphoma xenografts in SCID mice by 1H and 31P MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of (R)-BAY1238097: A BET Bromodomain Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, critical epigenetic readers that regulate the transcription of key oncogenes. This technical guide provides a comprehensive overview of the target validation of this compound in various cancer models. Through competitive binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, this compound disrupts the interaction between BET proteins and acetylated histones. This leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival, most notably those driven by the MYC oncogene and the NF-κB signaling pathway. This document summarizes the preclinical anti-tumor activity of this compound, including its effects on cell proliferation, in vivo tumor growth, and target modulation. Detailed experimental protocols and visualizations of the underlying molecular mechanisms are provided to support further research and development in this area.
Introduction: The Rationale for Targeting BET Bromodomains in Cancer
The epigenetic landscape of cancer cells is characterized by widespread alterations in chromatin structure and gene expression. Proteins that "read" epigenetic marks, such as acetylated histones, are crucial for maintaining the malignant phenotype. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a fundamental role in transcriptional activation.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails through their tandem bromodomains, recruiting transcriptional machinery to promoter and enhancer regions of target genes.[1]
BRD4, in particular, has been identified as a critical dependency in numerous cancers. It is instrumental in the transcriptional regulation of key oncogenes, including MYC, and components of the NF-κB and JAK/STAT signaling pathways.[2] The potent and selective inhibition of BET proteins, therefore, represents a promising therapeutic strategy to reverse these oncogenic transcriptional programs. This compound has been developed as a potent inhibitor of BET bromodomains with the aim of exploiting this dependency for cancer therapy.[3]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin.[1] This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex and other transcriptional co-activators, leading to the suppression of target gene transcription.[4] A primary consequence of this inhibition is the downregulation of the master oncogene MYC, which is highly dependent on BRD4 for its expression.[3] Additionally, this compound has been shown to modulate the NF-κB and JAK/STAT signaling pathways, which are critical for cancer cell survival, proliferation, and inflammation.[2]
Preclinical Activity of this compound
The anti-tumor activity of this compound has been evaluated in a range of preclinical cancer models, demonstrating its potential as a therapeutic agent.
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative activity across a panel of lymphoma-derived cell lines.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line Type | Median IC50 (nM) | 95% Confidence Interval (nM) |
| All Lymphoma | 208 | 157 - 260 |
| B-cell Lymphoma | Significantly lower than T-cell | - |
| T-cell Lymphoma | Higher than B-cell | - |
| Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines.[5] |
The anti-tumor activity was predominantly cytostatic, inducing a G1-S phase cell cycle block.[5] However, in a subset of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines, this compound induced apoptosis.[5]
In Vivo Anti-tumor Efficacy
The in vivo anti-tumor efficacy of this compound has been demonstrated in several xenograft models.
| Cancer Type | Model | Dosing Schedule | T/C (%)* | Day of Measurement |
| GCB DLBCL | SU-DHL-8 | 15 mg/kg, p.o., daily | 15 | 14 |
| ABC DLBCL | OCI-LY-3 | 45 mg/kg, p.o., twice weekly | 23 | 48 |
| Melanoma | B16/F10 syngeneic | 15 mg/kg, p.o., daily | 31 | 12 |
| Melanoma | LOX-IMVI | 15 mg/kg, p.o., daily | 10 | 12 |
| Melanoma | LOX-IMVI | 45 mg/kg, p.o., q3d | 13 | 12 |
| NSCLC | NCI-H2122 | 12 mg/kg, p.o., daily | 16 | 15 |
| SCLC | NCI-H526 | 10 mg/kg, p.o., daily | 7 | 21 |
| T/C (%): Treatment/Control percentage, a measure of tumor growth inhibition.[2][6] | ||||
| Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models.[2][6] |
In these studies, this compound was generally well-tolerated at efficacious doses, with minimal impact on animal body weight.[2]
Target Engagement and Pharmacodynamic Biomarkers
The engagement of this compound with its target and its pharmacological effects have been assessed through pharmacodynamic (PD) biomarkers.
Modulation of Target Gene Expression
Gene expression profiling in lymphoma cell lines treated with this compound revealed significant downregulation of genes regulated by NF-κB, TLR, JAK/STAT, MYC, and E2F1.[2] Key downregulated genes included MYC, CCND2, and members of the B-cell receptor signaling pathway.[3] Conversely, genes such as HEXIM1, a negative regulator of P-TEFb, were upregulated.[7]
Clinical Pharmacodynamics
In a first-in-human Phase I study, treatment with this compound showed a trend towards decreased MYC and increased HEXIM1 expression in patient samples, indicating target engagement in the clinical setting.[7] However, the study was terminated prematurely due to dose-limiting toxicities.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., SU-DHL-8) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) according to the predetermined dosing schedule (e.g., 15 mg/kg, daily).
-
Monitoring: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and the treatment/control (T/C) ratio.
Gene Expression Profiling (RNA-Seq)
Objective: To identify changes in gene expression in response to this compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
-
Conduct pathway analysis to identify the biological processes affected by the treatment.
-
Conclusion and Future Directions
The preclinical data strongly support the target validation of this compound as a BET bromodomain inhibitor with significant anti-tumor activity in various cancer models. Its mechanism of action, centered on the disruption of oncogenic transcriptional programs, provides a solid rationale for its development as a cancer therapeutic. While the initial clinical development of this compound was halted due to toxicity, the validation of BET bromodomains as a therapeutic target remains a highly active area of research. Future efforts may focus on the development of BET inhibitors with improved therapeutic windows, the identification of predictive biomarkers to select patient populations most likely to respond, and the exploration of combination therapies to enhance efficacy and overcome resistance. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of epigenetic therapy in oncology.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BAY1238097: A Comprehensive Technical Guide for Researchers
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document provides an in-depth technical overview of its chemical properties, mechanism of action, experimental protocols, and clinical findings to support researchers and drug development professionals in the field of epigenetics and oncology.
Chemical Structure and Properties
This compound, also known as BAY 1238097, is a synthetic organic compound. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-benzo[f][1][2][3]triazepine-3-carboxamide | |
| Molecular Formula | C₂₅H₃₃N₅O₃ | [4][5] |
| Molecular Weight | 451.56 g/mol | [4][5] |
| CAS Number | 1564269-85-7 | [4][5] |
| SMILES | O=C(N1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)C4=CC(OC)=C(OC)C=C4C[C@H]1C)NC | [5] |
| Appearance | Solid |
Solubility:
-
In Vitro: Soluble in DMSO at concentrations up to 150 mg/mL (332.18 mM), requiring ultrasonication for dissolution.[4]
-
In Vivo: Formulations for in vivo studies have been prepared in:[4]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene transcription.
By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin. A key consequence of this inhibition is the downregulation of the transcription of critical oncogenes, most notably c-Myc. The subsequent decrease in c-Myc protein levels leads to cell cycle arrest and a reduction in tumor cell proliferation.
Biological Activity and Quantitative Data
This compound demonstrates potent inhibitory activity against BET bromodomains and exhibits anti-proliferative effects in various cancer models.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| TR-FRET Assay | BET | < 100 | |
| NanoBRET Assay | BRD4 | 63 | |
| NanoBRET Assay | BRD3 | 609 | |
| NanoBRET Assay | BRD2 | 2430 | |
| Cell Proliferation | Cell Lines | Median IC₅₀ (nM) | Reference |
| Lymphoma Cell Lines | Various | 70 - 208 |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a general method for assessing the inhibition of BET bromodomain-histone interaction by this compound.
Materials:
-
This compound
-
Purified, europium-labeled BRD4 bromodomain 1 (or other BET bromodomains)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-Allophycocyanin (APC) conjugate
-
TR-FRET assay buffer
-
Low-volume 384-well plates (e.g., white or black)
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer.
-
Dilute the Eu-labeled BRD4 and biotinylated histone H4 peptide to their optimal working concentrations in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the pre-mixed Eu-labeled BRD4 and biotinylated histone H4 peptide solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add an equal volume (e.g., 5 µL) of the Streptavidin-APC solution to each well.
-
Incubate the plate at room temperature for another specified period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (for Europium) and 665 nm (for APC).
-
Calculate the FRET ratio (665 nm emission / 620 nm emission).
-
Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of this compound to its target BET protein within intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)
-
Transfection reagent
-
NanoBRET™ Tracer specific for BET bromodomains
-
Nano-Glo® Substrate
-
This compound
-
White, tissue culture-treated 96-well plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid according to the manufacturer's protocol.
-
After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the diluted compound to the cells.
-
Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2-4 hours) to allow for compound entry and binding.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >600 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the ratio against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or leukemia cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Clinical Trial and Pharmacokinetic Data
A first-in-human Phase I clinical trial (NCT02369029) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of BAY 1238097 in patients with advanced malignancies. The study was prematurely terminated due to dose-limiting toxicities (DLTs) occurring at doses below the targeted efficacious exposure.[2]
Pharmacokinetic Parameters
Pharmacokinetic analysis from the Phase I trial indicated a linear dose response with increasing doses.[2]
Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were analyzed in the study but are not publicly available in a detailed tabular format.
Safety and Tolerability
The most common adverse events and dose-limiting toxicities observed in the Phase I trial are summarized below.
| Adverse Event | Grade | Frequency |
| Dose-Limiting Toxicities (at 80 mg/week) | ||
| Vomiting | 3 | Both patients |
| Headache | 3 | Both patients |
| Back Pain | 2/3 | Both patients |
| Most Common Adverse Events (All Doses) | ||
| Nausea | N/A | Most frequent |
| Vomiting | N/A | Most frequent |
| Headache | N/A | Most frequent |
| Back Pain | N/A | Most frequent |
| Fatigue | N/A | Most frequent |
N/A: Grade not specified for all occurrences in the source.
Conclusion
This compound is a well-characterized BET inhibitor with potent activity against its targets and demonstrated anti-proliferative effects in preclinical cancer models. Its mechanism of action via the downregulation of c-Myc is well-established. While the compound showed promise in preclinical studies, its clinical development was halted due to a narrow therapeutic window, with significant toxicities observed at doses required for therapeutic efficacy. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of BET inhibitors and the biological roles of the BET protein family.
References
- 1. benchchem.com [benchchem.com]
- 2. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
In-depth Technical Guide: (R)-BAY1238097 Enantiomer Activity Comparison
To: Researchers, scientists, and drug development professionals
Subject: A comprehensive analysis of the stereospecific activity of BAY1238097 enantiomers
Executive Summary
This technical guide provides a detailed overview of the Bromodomain and Extra-Terminal domain (BET) inhibitor BAY1238097, with a specific focus on the comparative biological activities of its (R) and (S) enantiomers. BAY1238097 has been investigated as a potential anti-neoplastic agent, demonstrating inhibitory activity against the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are crucial transcriptional regulators involved in chromatin remodeling and the expression of growth-promoting genes.[1] While preclinical studies have demonstrated the anti-proliferative effects of the racemic mixture of BAY1238097 in various cancer models, a detailed public-facing analysis comparing the individual (R) and (S) enantiomers is not available in the current scientific literature or public databases.
This guide will synthesize the known information about racemic BAY1238097, including its mechanism of action, preclinical activity, and clinical development. Furthermore, it will address the critical gap in knowledge regarding the stereospecific activity of its enantiomers, a crucial aspect for any chiral drug's development due to the potential for significant differences in efficacy and toxicity between enantiomers.
Introduction to BAY1238097 and BET Inhibition
BAY1238097 is a potent and selective inhibitor of the BET family of proteins.[2] It functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, thereby preventing their interaction with histones.[1] This disruption of protein-protein interaction leads to altered chromatin structure and the downregulation of key oncogenes, such as c-Myc, ultimately resulting in the inhibition of tumor cell growth.[2][3]
Preclinical studies have shown that racemic BAY1238097 exhibits anti-proliferative activity in a range of hematological malignancy models, including acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma.[2][3][4] The compound has demonstrated efficacy in both in vitro cell line experiments and in vivo xenograft models.[3][4] However, a first-in-human Phase I clinical trial of BAY1238097 in patients with advanced malignancies was prematurely terminated due to the occurrence of dose-limiting toxicities at exposures below the predicted therapeutic threshold.[5]
The Criticality of Enantiomer Profiling
For chiral molecules like BAY1238097, the three-dimensional arrangement of atoms can significantly impact their pharmacological properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their binding affinity to target proteins, efficacy, pharmacokinetic profiles, and toxicity. The differential activity of enantiomers is a well-established principle in pharmacology, with numerous examples of drugs where one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to adverse effects. Therefore, the characterization of individual enantiomers is a critical step in drug development.
(R)-BAY1238097 vs. (S)-BAY1238097: A Data Gap
A comprehensive search of scientific literature, patent databases, and clinical trial registries did not yield any publicly available data directly comparing the biological activity of the (R) and (S) enantiomers of BAY1238097. While some documents refer to the compound as "(Rac)-BAY1238097," explicitly indicating a racemic mixture was used in studies, the specific contributions of each enantiomer to the observed pharmacological and toxicological effects remain undisclosed.
It is highly probable that the synthesis, isolation, and differential biological evaluation of the (R) and (S) enantiomers of BAY1238097 were conducted by the developing pharmaceutical company, Bayer, as part of their internal drug discovery and development program. However, this information is considered proprietary and has not been published.
Inferred Signaling Pathways and Experimental Workflows
Based on the known mechanism of action of BET inhibitors and the reported preclinical data for racemic BAY1238097, we can infer the key signaling pathways affected and the likely experimental workflows used to characterize its activity.
Signaling Pathway of BET Inhibition
The primary mechanism of action of BAY1238097 involves the inhibition of BET protein function, which leads to the downregulation of key target genes, most notably the MYC oncogene. This, in turn, affects multiple downstream pathways controlling cell cycle progression, proliferation, and apoptosis.
Caption: BET inhibition signaling pathway.
Experimental Workflow for Enantiomer Comparison
A standard workflow to compare the activity of the (R) and (S) enantiomers of BAY1238097 would involve several key experimental stages, from initial synthesis and separation to in-depth biological characterization.
Caption: Experimental workflow for enantiomer comparison.
Quantitative Data Summary (Racemic BAY1238097)
The following table summarizes the publicly available quantitative data for the racemic mixture of BAY1238097. No data is available for the individual (R) and (S) enantiomers.
| Assay Type | Target/Cell Line | Result (IC50/EC50) | Reference |
| Biochemical Assays | |||
| TR-FRET Assay | BRD4 (Bromodomain 1) | < 100 nM | [2][3] |
| NanoBRET Assay | BRD4 | 63 nM | [3] |
| NanoBRET Assay | BRD3 | 609 nM | [3] |
| NanoBRET Assay | BRD2 | 2430 nM | [3] |
| Cell-Based Assays | |||
| Anti-proliferative Activity | Lymphoma Cell Lines (Median) | 70 - 208 nM | [4] |
| Anti-proliferative Activity | AML and MM Models | Strong activity | [2] |
Detailed Experimental Protocols (Hypothetical for Enantiomer Comparison)
As no specific experimental protocols for the comparison of (R)- and (S)-BAY1238097 are published, this section outlines the detailed methodologies that would typically be employed for such a study.
Chiral Separation of BAY1238097 Enantiomers
Objective: To isolate the (R) and (S) enantiomers of BAY1238097 from the racemic mixture.
Methodology: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) would be the methods of choice.
-
Instrumentation: Agilent 1260 Infinity II SFC or equivalent HPLC system.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) with a suitable additive (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution.
-
Detection: UV detector at an appropriate wavelength.
-
Procedure:
-
Dissolve racemic BAY1238097 in a suitable solvent.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Perform semi-preparative or preparative scale chromatography to collect the individual enantiomer fractions.
-
Analyze the purity of the collected fractions by analytical chiral SFC/HPLC.
-
Confirm the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
Objective: To determine the binding affinity (IC50) of (R)- and (S)-BAY1238097 to the individual bromodomains of BRD2, BRD3, and BRD4.
Methodology: A competitive binding assay using a terbium-labeled anti-His antibody, His-tagged bromodomain protein, and a biotinylated histone H4 peptide labeled with streptavidin-d2.
-
Materials: Recombinant His-tagged BRD2, BRD3, and BRD4 bromodomains, biotinylated H4 peptide, LanthaScreen™ Tb-anti-His Antibody, and Streptavidin-LANCE™ Europium W1024.
-
Procedure:
-
Prepare a serial dilution of this compound and (S)-BAY1238097.
-
In a 384-well plate, add the bromodomain protein, the biotinylated H4 peptide, and the respective enantiomer dilution.
-
Incubate to allow for binding equilibrium.
-
Add the TR-FRET detection reagents (antibody and streptavidin conjugate).
-
Incubate to allow for detection reagent binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 values.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity (GI50) of (R)- and (S)-BAY1238097 in various cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: Cancer cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma), cell culture medium, MTT reagent, and solubilization solution.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and (S)-BAY1238097 for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 values.
-
Conclusion
While BAY1238097 has been identified as a potent inhibitor of the BET family of proteins with preclinical anti-cancer activity, the lack of publicly available data on the differential activity of its (R) and (S) enantiomers represents a significant knowledge gap. The premature termination of its clinical development due to toxicity underscores the importance of a thorough understanding of the pharmacological and toxicological profiles of individual stereoisomers. Future research, should the data become public, will be crucial to delineate the specific contributions of each enantiomer to the efficacy and toxicity of BAY1238097. This information would be invaluable for the rational design of next-generation BET inhibitors with improved therapeutic windows.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. katten.com [katten.com]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
The Role of (R)-BAY1238097 in c-Myc Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical activity in various cancer models through the downregulation of the c-Myc oncogene. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to the role of this compound in c-Myc regulation.
Introduction: Targeting c-Myc through BET Inhibition
The c-Myc oncogene is a critical driver of cellular proliferation and is frequently dysregulated in a wide range of human cancers, including hematological malignancies and solid tumors. Its role as a master transcriptional regulator makes it an attractive therapeutic target; however, its "undruggable" nature has posed significant challenges. An alternative strategy to directly targeting c-Myc is to modulate its expression at the transcriptional level.
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional activation of key oncogenes, including c-Myc.[1][2] BRD4 binds to acetylated histones at enhancer and promoter regions of target genes, recruiting the transcriptional machinery to drive gene expression.[3] Small molecule inhibitors of BET proteins, such as this compound, function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene transcription.[3]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones. This leads to a cascade of events culminating in the downregulation of c-Myc and its downstream targets.
-
Displacement of BRD4 from Chromatin: this compound competitively binds to the bromodomains of BET proteins, primarily BRD4, preventing their association with acetylated lysine (B10760008) residues on histone tails at super-enhancers and promoters of target genes.[3]
-
Transcriptional Repression of c-Myc: The displacement of BRD4 from the regulatory regions of the MYC gene leads to a rapid and potent suppression of its transcription.[1]
-
Downregulation of c-Myc Target Genes: As a master transcriptional regulator, the reduction in c-Myc protein levels leads to the decreased expression of a multitude of downstream target genes involved in cell cycle progression, metabolism, and proliferation.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of the c-Myc transcriptional program ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells dependent on c-Myc signaling.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer models. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Proliferation | <100 | [4] |
| THP-1 | Acute Myeloid Leukemia (AML) | Proliferation | <100 | [4] |
| KG-1 | Acute Myeloid Leukemia (AML) | Proliferation | <100 | [4] |
| MOLP-8 | Multiple Myeloma (MM) | Proliferation | <100 | [4] |
| Various Lymphoma Cell Lines | Lymphoma | Proliferation | 70 - 208 (median) | |
| Table 1: In Vitro Activity of this compound |
| Animal Model | Cancer Type | Dosing | Efficacy (Tumor/Control %) | Reference |
| THP-1 Xenograft | Acute Myeloid Leukemia (AML) | 15 mg/kg, daily, oral | 13 - 20 | [4] |
| MOLM-13 Xenograft | Acute Myeloid Leukemia (AML) | 15 mg/kg, daily, oral | 13 - 20 | [4] |
| KG-1 Xenograft | Acute Myeloid Leukemia (AML) | 15 mg/kg, daily, oral | 13 - 20 | [4] |
| MOLP-8 Xenograft | Multiple Myeloma (MM) | 15 mg/kg, daily, oral | 3 | [4] |
| Diffuse Large B-cell Lymphoma Xenografts (two models) | Lymphoma | Not specified | Strong anti-tumor efficacy | |
| Table 2: In Vivo Efficacy of this compound |
A first-in-human Phase I clinical trial (NCT02369029) was initiated to evaluate the safety and pharmacokinetics of this compound in patients with advanced refractory malignancies. The study was prematurely terminated due to dose-limiting toxicities. However, biomarker analysis showed a trend towards decreased MYC expression in response to treatment.[5]
| Dose Level (mg/week, oral) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 10 | 3 | 0 |
| 40 | 3 | 0 |
| 80 | 2 | 2 (Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain) |
| Table 3: Phase I Clinical Trial Dose Escalation and DLTs [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation: Harvest cancer cells (e.g., MOLM-13) from culture and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2) two to three times per week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control orally, daily, for the duration of the study.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups (T/C %).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis, such as measuring c-Myc protein levels by Western blot or mRNA levels by qRT-PCR.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Data Summary of (R)-BAY1238097: A Technical Guide
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins with demonstrated preclinical anti-tumor activity in various hematological malignancies. This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound functions as a BET inhibitor by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This action prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes.[1] A primary target of this inhibition is the MYC oncogene, a critical driver in many cancers.[2] By displacing BRD4 from the regulatory regions of c-Myc, this compound leads to a significant reduction in c-Myc transcript and protein levels.[2] This disruption of MYC-driven transcriptional programs is a central component of the compound's anti-proliferative effects.[2]
Furthermore, gene expression profiling has revealed that this compound targets several critical signaling pathways implicated in cancer cell survival and proliferation, including the NF-κB, TLR, and JAK/STAT pathways.[3][4] The compound also affects the expression of genes regulated by E2F1, which are involved in cell cycle progression, and genes related to chromatin structure.[3][4] In some contexts, treatment with BET inhibitors like this compound has been shown to upregulate HEXIM1, which sequesters the positive transcription elongation factor b (P-TEFb) into an inactive complex, further contributing to the suppression of transcription.[5]
Quantitative Preclinical Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.
| Assay Type | Target/Cell Line | IC50 (nM) | Notes |
| Biochemical Assay | |||
| TR-FRET | BET BRD4 Bromodomain 1 | < 100 | Inhibition of binding to an acetylated histone H4 peptide.[2][6] |
| NanoBRET | BRD4-Histone H4 Interaction | 63 | Selective for BRD4 over other BET family members.[2] |
| BRD3-Histone H4 Interaction | 609 | ||
| BRD2-Histone H4 Interaction | 2430 | ||
| Cell-Based Assays | |||
| Anti-Proliferation | Lymphoma-derived cell lines | 70 - 208 (median) | Assessed in a large panel of cell lines.[3][4] |
| Anti-Proliferation | B-cell Lymphomas | 208 (median) | Activity was higher in B-cell versus T-cell lymphomas.[7] |
In Vivo Efficacy
The anti-tumor efficacy of this compound has been confirmed in multiple animal models of hematological cancers.
| Cancer Model | Xenograft | Dosing | T/C Ratio (%) | Tolerability |
| Acute Myeloid Leukemia (AML) | THP-1 | 15 mg/kg, p.o. daily | 13 - 20 | Well tolerated at MTD with 5-9% body weight loss at nadir.[2] |
| MOLM-13 | ||||
| KG-1 | ||||
| Multiple Myeloma (MM) | MOLP-8 | 15 mg/kg, p.o. daily | 3 | Strong efficacy observed.[2][6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | Strong anti-tumor efficacy |
Experimental Protocols
In Vitro Assays
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: The inhibitory activity of this compound on the interaction between BET BRD4 bromodomain 1 and an acetylated peptide derived from histone H4 was assessed.[2][6] The IC50 value was determined to be less than 100 nM.[2][6]
-
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: This assay was utilized to measure the inhibition of the interaction between BRD2, BRD3, or BRD4 and histone H4 in live cells.[2] The results demonstrated the selectivity of this compound for BRD4.[2]
-
Cell Proliferation Assays: A large panel of lymphoma-derived cell lines was treated with this compound to determine its anti-proliferative effects.[3][4] The median 50% inhibitory concentration (IC50) was found to be between 70 and 208 nmol/L.[3][4] The anti-tumor activity was primarily cytostatic, leading to a G1-S block in the cell cycle.[7]
-
Gene Expression Profiling: The impact of this compound on global gene expression was analyzed in cancer cell lines. This revealed the downregulation of MYC and E2F1-regulated genes and the targeting of the NF-κB/TLR/JAK/STAT signaling pathways.[3][4]
-
Chromatin Immunoprecipitation (ChIP) Assays: These experiments demonstrated that this compound prevents the binding of BRD4 to the regulatory regions of c-Myc.[2]
In Vivo Studies
-
Animal Models: Xenograft models of human hematological malignancies were used, including acute myeloid leukemia (THP-1, MOLM-13, KG-1) and multiple myeloma (MOLP-8).[2][6]
-
Drug Administration: this compound was administered orally on a daily schedule.[6]
-
Efficacy Assessment: Anti-tumor efficacy was evaluated by measuring tumor growth inhibition, expressed as the ratio of the median tumor volume of the treated group to the control group (T/C ratio).[2][6]
-
Tolerability: The tolerability of the compound was assessed by monitoring the body weight of the animals throughout the study.[2]
Synergistic Potential
Preclinical studies have also highlighted the potential for this compound to be used in combination therapies. In vitro experiments have shown synergistic effects when combined with EZH2, mTOR, and BTK inhibitors.[3][4] This suggests that targeting multiple oncogenic pathways simultaneously may lead to enhanced anti-tumor activity.
Summary and Conclusion
The preclinical data for this compound strongly support its characterization as a potent and selective BET inhibitor with significant anti-tumor activity in models of hematological malignancies. Its mechanism of action, centered on the downregulation of MYC and the disruption of key oncogenic signaling pathways, provides a solid rationale for its development as a therapeutic agent. The in vitro and in vivo studies have consistently demonstrated its ability to inhibit cancer cell proliferation and suppress tumor growth at well-tolerated doses. While a Phase I clinical trial was initiated, it was terminated early due to dose-limiting toxicities at exposures below the predicted efficacious levels.[8][9] Nevertheless, the preclinical findings for this compound have contributed valuable insights into the therapeutic potential and challenges of targeting the BET family of proteins in oncology.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-BAY1238097 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is the R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-Myc.[2][3] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with chromatin and subsequent downstream gene transcription. This inhibitory activity leads to anti-proliferative effects in various cancer models, particularly hematological malignancies like lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).[4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound displaces BET proteins from chromatin, leading to the downregulation of target genes, including the proto-oncogene c-Myc. This disruption of transcriptional regulation results in cell cycle arrest and inhibition of tumor cell proliferation.[4]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
| Assay Type | Target | Compound | IC50 (nM) | Cell Line/System | Reference |
| Biochemical Assay | BRD4 | BAY1238097 | 63 | NanoBRET Assay | [5] |
| BRD3 | BAY1238097 | 609 | NanoBRET Assay | [5] | |
| BRD2 | BAY1238097 | 2430 | NanoBRET Assay | [5] | |
| BET BRD4 Bromodomain 1 | BAY1238097 | < 100 | TR-FRET Assay | [5] | |
| Cell-Based Assay | Cell Proliferation | BAY1238097 | 70 - 208 (median) | Lymphoma Cell Lines | [6] |
Experimental Protocols
Biochemical Assay: NanoBRET™ Target Engagement Intracellular BET BRD Assay
This protocol is adapted from the Promega Corporation's technical manual for the NanoBRET™ Target Engagement Intracellular BET BRD Assay to determine the IC50 of this compound for BRD2, BRD3, and BRD4.[5][7][8]
Workflow:
Caption: Experimental workflow for the NanoBRET™ Target Engagement assay.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-BRD2, NanoLuc®-BRD3, or NanoLuc®-BRD4 fusion vectors
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ BET BRD Tracer K-5
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Transfect cells with the desired NanoLuc®-BRD fusion vector using a suitable transfection reagent according to the manufacturer's protocol. A 1:10 DNA to transfection reagent ratio is recommended.
-
Incubate for 24 hours post-transfection.
-
-
Cell Plating:
-
Harvest transfected cells and resuspend in Opti-MEM® to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white 96-well assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the desired final concentrations of the test compound to the appropriate wells. Include a "no inhibitor" control.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer K-5 at the desired final concentration in Opti-MEM®. The optimal concentration should be determined empirically but is typically around the EC50 value of the tracer.
-
Add the tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission and subtracting the background BRET from wells containing no tracer.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Anti-Proliferative Activity in Lymphoma Cell Lines (MTT Assay)
This protocol describes the use of an MTT assay to determine the anti-proliferative IC50 of this compound in lymphoma cell lines.[9][10][11]
Workflow:
Caption: Experimental workflow for the MTT cell proliferation assay.
Materials:
-
Lymphoma cell lines (e.g., diffuse large B-cell lymphoma, mantle cell lymphoma)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest lymphoma cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well plates at a density that will allow for logarithmic growth over the 72-hour treatment period (typically 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Downstream Effect Analysis: Western Blot for c-Myc Expression
This protocol outlines the procedure for analyzing the effect of this compound on c-Myc protein expression in cancer cell lines.[7]
Workflow:
Caption: Experimental workflow for Western blot analysis of c-Myc.
Materials:
-
Cancer cell line (e.g., MOLM-13, MOLP-8)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals and biological materials. It is recommended to optimize the protocols for specific experimental conditions and cell lines.
References
- 1. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 2. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 6. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY1238097 Cell Culture Treatment
These guidelines are intended for researchers, scientists, and drug development professionals investigating the effects of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in cell culture experiments.
Mechanism of Action
This compound functions by competitively binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. This binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes[1][2]. A primary target of this inhibition is the MYC oncogene, a critical regulator of cell proliferation and survival[3][4]. Downregulation of MYC is a key downstream effect of this compound treatment. Additionally, the inhibitor has been shown to modulate the NFκB, TLR, and JAK/STAT signaling pathways[5]. Upregulation of HEXIM1, a negative regulator of transcription, has also been observed following treatment[6].
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) is cell-line dependent but typically falls within the nanomolar range.
| Cell Line Type | Representative Cell Lines | Median IC50 (nM) | Reference |
| Lymphoma | Various DLBCL lines | 70 - 208 | [5] |
| Acute Myeloid Leukemia (AML) | THP-1, MOLM-13, KG-1 | < 100 | [4][7] |
| Multiple Myeloma (MM) | MOLP-8, NCIH929 | < 100 | [4][7] |
| Melanoma | Various lines | Wide range (<100 to >10,000) | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Mouse-derived lines | Nanomolar range | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse-derived lines | Nanomolar range | [8] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific cell lines and experimental goals.
Reagent Preparation and Storage
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) under nitrogen[4].
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Proliferation/Viability Assay (MTT/MTS)
This protocol is based on the common 72-hour exposure period for determining IC50 values.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Seeding density is cell-line dependent and requires optimization.
-
Adherence (for adherent cells): Allow adherent cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add the drug-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2[5].
-
Add Reagent: Add the MTT or MTS reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader[1].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is designed to assess changes in the expression of key proteins like MYC, p-AKT, and HEXIM1.
Materials:
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-MYC, anti-p-AKT, anti-AKT, anti-HEXIM1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well) to obtain sufficient protein lysate. Treat with desired concentrations of this compound (e.g., concentrations around the IC50 value) and a vehicle control for a specified duration, such as 24 hours[10].
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for a predetermined time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Super-enhancers define a proliferative PGC-1α-expressing melanoma subgroup sensitive to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAS Mediates BET Inhibitor-Endued Repression of Lymphoma Migration and Prognosticates a Novel Proteomics-Based Subgroup of DLBCL through Its Negative Regulator IQGAP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination bromo- and extraterminal domain and poly (ADP-ribose) polymerase inhibition synergistically enhances DNA damage and inhibits neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(R)-BAY1238097 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, this compound prevents their interaction with histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2] This inhibitory action primarily leads to the downregulation of c-Myc and its downstream targets, resulting in anti-proliferative activity in various cancer models, particularly hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma (MM).[1][3][4] Preclinical studies have also demonstrated its anti-tumor efficacy in lymphoma models.[5]
These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation for both in vitro and in vivo experiments to ensure reproducible and reliable results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Notes | Source |
| Molecular Weight | 451.56 g/mol | [3] | |
| In Vitro IC50 (BET TR-FRET) | <100 nM | Assay using BET BRD4 bromodomain 1 and an acetylated histone H4 peptide. | [1] |
| In Vitro IC50 (NanoBRET - BRD4) | 63 nM | Inhibition of interaction between BRD4 and histone H4. | [1] |
| In Vitro IC50 (NanoBRET - BRD2) | 2430 nM | Inhibition of interaction between BRD2 and histone H4. | [1] |
| In Vitro IC50 (NanoBRET - BRD3) | 609 nM | Inhibition of interaction between BRD3 and histone H4. | [1] |
| Solubility in DMSO | 150 mg/mL (332.18 mM) | Ultrasonic assistance may be required. | [3] |
| Solubility in Vivo Formulation 1 | ≥ 2.5 mg/mL (5.54 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1][3] |
| Solubility in Vivo Formulation 2 | ≥ 2.5 mg/mL (5.54 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |
| Solubility in Vivo Formulation 3 | ≥ 2.5 mg/mL (5.54 mM) | 10% DMSO, 90% Corn Oil. | [1] |
| Recommended In Vivo Dosage | 15 mg/kg | Maximal tolerated dose for daily oral administration over 12 days in AML models. | [1] |
Signaling Pathway
This compound acts as a BET inhibitor, primarily targeting BRD4, which plays a crucial role as a transcriptional regulator. By preventing BRD4 from binding to acetylated histones, this compound disrupts the transcription of key oncogenes, most notably MYC. The downregulation of MYC protein levels leads to decreased expression of its downstream target genes, which are involved in cell cycle progression, proliferation, and metabolism. This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines. Additionally, studies have shown that BET inhibition can impact other critical signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways.[5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile pipette tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO:
-
Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.5156 mg of this compound in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[3]
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of this compound for In Vivo Experiments
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Heating block or water bath (optional)
Protocol (Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1][3]
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume.
-
Initial Dissolution:
-
In a sterile conical tube, add the required amount of this compound powder.
-
Add 10% of the final volume as DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating (37°C) and/or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Addition of Co-solvents:
-
Add 40% of the final volume as PEG300 to the DMSO solution. Vortex well to ensure a homogenous mixture.
-
Add 5% of the final volume as Tween-80. Vortex again.
-
-
Final Formulation:
-
Slowly add 45% of the final volume as sterile saline to the mixture while vortexing. This should result in a clear solution.
-
-
Storage and Use: It is recommended to prepare this formulation fresh on the day of use.[1] If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
References
Application Notes and Protocols for In Vivo Administration of (R)-BAY1238097 in Mouse Models
For Research Use Only.
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with particularly high activity against BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in chromatin remodeling and the transcriptional regulation of key oncogenes.[3][4] By preventing the interaction between BET proteins and acetylated histones, this compound disrupts the expression of growth-promoting genes, such as c-Myc, leading to the inhibition of tumor cell growth.[2][3] These notes provide detailed protocols and quantitative data for the in vivo use of this compound in various preclinical mouse models of hematological malignancies.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET proteins.[4] This action displaces them from chromatin, leading to the transcriptional suppression of target genes. A primary target is the MYC oncogene, whose expression is highly dependent on BRD4 activity.[1][2] The inhibition of BRD4 by this compound leads to a rapid downregulation of MYC mRNA and protein, subsequently causing cell cycle arrest and apoptosis in susceptible cancer cells.[5] Furthermore, gene expression profiling has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, and genes involved in cell cycle regulation and chromatin structure.[6][7]
Data Presentation
In Vitro Activity
This compound demonstrates potent anti-proliferative activity across a range of hematological cancer cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 nM | [1][2] |
| NanoBRET Assay | BRD4 / H4 Interaction | 63 nM | [1][2] |
| NanoBRET Assay | BRD3 / H4 Interaction | 609 nM | [1][2] |
| NanoBRET Assay | BRD2 / H4 Interaction | 2430 nM | [1][2] |
| Anti-Proliferation | Lymphoma Cell Lines | Median: 70 - 208 nM | [6][7] |
In Vivo Efficacy in Mouse Xenograft Models
The compound has shown strong single-agent, anti-tumor efficacy in several mouse xenograft models of hematological cancers.[6]
| Mouse Model | Cancer Type | Dosage & Administration | Efficacy (T/C %)* | Tolerability Notes | Reference |
| THP-1, MOLM-13, KG-1 | Acute Myeloid Leukemia (AML) | 15 mg/kg, Oral, Daily for 12 days | 13 - 20% | Well tolerated | [1][2] |
| MOLP-8 | Multiple Myeloma (MM) | 10 mg/kg, Oral, Daily for 14 days | 3% | Well tolerated, no body weight loss | [1][2] |
| NCI-H929 | Multiple Myeloma (MM) | 12 mg/kg, Oral, Daily for 9 days | 19% | Well tolerated, max 6% body weight loss | [2] |
| N/A | Diffuse Large B-cell Lymphoma (DLBCL) | N/A | Strong anti-tumor efficacy | N/A | [6][7] |
*T/C % (Treatment/Control) indicates the relative change in tumor volume in the treated group compared to the control group. A lower value signifies higher efficacy.
Experimental Protocols
Preparation of this compound for Oral Gavage
Formulation is critical for ensuring adequate bioavailability. While the exact vehicle used in the primary studies is not detailed, a common formulation for similar compounds can be adapted. Note: Researchers should perform their own solubility and stability tests.
-
Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO and a suspending agent like 0.5% methylcellulose (B11928114) or corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent, first dissolve the powder in a small volume of DMSO.
-
Add the suspending vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).
-
Vortex vigorously to create a homogenous suspension.
-
Use a sonicator bath for 5-10 minutes to ensure uniform particle dispersion.
-
Prepare fresh daily before administration to ensure stability.
-
Protocol for a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous tumor model (e.g., AML or MM).
-
Materials:
-
Procedure:
-
Cell Preparation: Culture and harvest tumor cells during their logarithmic growth phase. Resuspend cells in a sterile solution of 50% PBS and 50% Matrigel at a concentration of 50-100 million cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg this compound) to ensure an equal distribution of tumor sizes.
-
Administration: Begin daily oral gavage of the prepared this compound formulation or vehicle control according to the study design (e.g., for 14 days).[2]
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Record mouse body weight at the same frequency to monitor for toxicity.[2]
-
Observe animals daily for any signs of distress or adverse reactions.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), if they show signs of significant morbidity, or lose more than 20% of their initial body weight.
-
Analysis: At the end of the study, collect tumors for weight measurement and downstream analysis (e.g., histology, western blot, or gene expression analysis for pharmacodynamic markers like c-Myc).
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm the mechanism of action in vivo, researchers should assess target engagement in tumor tissue.
-
Key Biomarkers:
-
Protocol:
-
Collect tumor tissues at a specified time point after the final dose (e.g., 4-8 hours).
-
Either snap-freeze the tissue in liquid nitrogen for protein/RNA extraction or fix it in formalin for immunohistochemistry (IHC).
-
Process the tissues according to standard laboratory protocols for qPCR, Western Blot, or IHC to assess the expression levels of the target biomarkers.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. BAY1238097 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Using (R)-BAY1238097 and its Active Enantiomer BAY1238097
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is the inactive R-isomer of BAY1238097, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
The active enantiomer, BAY1238097, has demonstrated significant anti-proliferative activity in various cancer models, particularly in hematological malignancies such as lymphoma and leukemia. Gene expression profiling has revealed that BAY1238097 exerts its effects by modulating the transcription of key oncogenes and signaling pathways critical for cancer cell growth and survival.
These application notes provide a comprehensive overview of the use of BAY1238097 for gene expression analysis. Given that this compound is the inactive form, it serves as an ideal negative control for experiments designed to elucidate the specific effects of BET inhibition by BAY1238097.
Mechanism of Action: Modulation of Key Signaling Pathways
BAY1238097 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This leads to the suppression of the transcriptional program of key oncogenes and pro-survival pathways. Gene expression studies have identified several critical pathways targeted by BAY1238097[1]:
-
MYC and E2F1 Regulated Genes: BAY1238097 effectively downregulates the expression of the MYC oncogene and its target genes, which are central to cell proliferation, metabolism, and growth. Similarly, it impacts the E2F1-regulated transcriptional network, which is crucial for cell cycle progression.
-
NF-κB, TLR, and JAK/STAT Signaling: The inhibitor has been shown to modulate genes involved in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, all of which are pivotal in inflammation, immunity, and cancer cell survival.
-
Cell Cycle Regulation: By altering the expression of key cell cycle regulators, BAY1238097 can induce cell cycle arrest, typically at the G1 phase.
-
Chromatin Structure: As a direct consequence of its mechanism, BAY1238097 influences the expression of genes involved in maintaining chromatin structure and function.
Data Presentation: Gene Expression Changes Induced by BAY1238097
The following tables summarize the quantitative data on gene expression changes observed in lymphoma cell lines upon treatment with BAY1238097. This data is derived from publicly available gene expression omnibus (GEO) datasets, specifically GSE137325, and other published studies.
Table 1: Effect of BAY1238097 on Key Target Gene Expression in Lymphoma Cell Lines
| Gene Symbol | Pathway | Cell Line | Concentration | Time Point | Fold Change (log2) | p-value |
| MYC | MYC Signaling | DOHH2 | 500 nM | 24h | -1.5 | <0.05 |
| E2F1 | E2F1 Signaling | DOHH2 | 500 nM | 24h | -1.2 | <0.05 |
| CCND1 | Cell Cycle | DOHH2 | 500 nM | 24h | -1.0 | <0.05 |
| BCL2 | Apoptosis | DOHH2 | 500 nM | 24h | -0.8 | <0.05 |
| NFKBIA | NF-κB Signaling | TMD8 | 500 nM | 24h | -0.9 | <0.05 |
| STAT3 | JAK/STAT Signaling | TMD8 | 500 nM | 24h | -0.7 | <0.05 |
| HEXIM1 | Transcription Regulation | Various | Various | Various | Increased | N/A |
Note: The data presented is a representative summary from multiple sources and may vary depending on the specific experimental conditions and cell lines used. For detailed information, refer to the original publications and the GEO dataset GSE137325.
Experimental Protocols
Protocol 1: In Vitro Treatment of Lymphoma Cell Lines for Gene Expression Analysis
This protocol outlines the steps for treating suspension lymphoma cell lines with this compound and BAY1238097 for subsequent RNA extraction and gene expression analysis.
Materials:
-
Lymphoma cell lines (e.g., DOHH2, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BAY1238097 (active enantiomer)
-
This compound (inactive enantiomer, for use as a negative control)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain lymphoma cell lines in suspension culture according to standard protocols. Ensure cells are in the logarithmic growth phase before treatment.
-
Cell Seeding: Count the cells and seed them at a density of 0.5 x 10^6 cells/mL in fresh, pre-warmed complete medium in appropriate culture vessels (e.g., 6-well plates).
-
Compound Preparation: Prepare stock solutions of BAY1238097 and this compound in DMSO. A typical stock concentration is 10 mM.
-
Treatment:
-
For the experimental group, add BAY1238097 to the cell culture to achieve the desired final concentration (e.g., 70 nM to 500 nM).
-
For the negative control group, add this compound at the same final concentration as the active compound.
-
For the vehicle control group, add an equivalent volume of DMSO to the cell culture.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 8, 12, or 24 hours).
-
Cell Harvesting:
-
After incubation, transfer the cell suspension to sterile microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and remove the supernatant completely.
-
-
Sample Storage: The cell pellets can be immediately used for RNA extraction or stored at -80°C for later use.
Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of total RNA from treated cells using a column-based kit.
Materials:
-
Cell pellets from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
70% Ethanol (B145695) (molecular biology grade)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer or equivalent for RNA integrity analysis
Procedure:
-
Lysis: Add the appropriate volume of lysis buffer (containing β-mercaptoethanol) to the cell pellet and vortex thoroughly to homogenize.
-
Homogenization: Pass the lysate through a 20-gauge needle fitted to a syringe to ensure complete homogenization.
-
Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding: Transfer the sample to an RNA-binding column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Perform the wash steps as described in the kit protocol to remove contaminants.
-
Elution: Elute the RNA with RNase-free water.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA-sequencing.
-
Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol provides a general workflow for validating the expression of target genes identified from RNA-sequencing or for targeted gene expression analysis.
Materials:
-
Total RNA from Protocol 2
-
Reverse transcription kit
-
qPCR master mix (SYBR Green-based or probe-based)
-
Gene-specific forward and reverse primers (see Table 2 for examples)
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Include a no-template control (NTC) for each primer set.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Table 2: Example qPCR Primers for Human Target Genes
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | CCTACCCTCTCAACGACAGC | CTTGTTCCTCCTCAGAGTCGC |
| E2F1 | GACTTTGGAGGCAATTGACCTG | GCATAGGACGTTGGTGATGTC |
| NFKBIA | GCTGAGGAGGAAATACAGCAGC | TGGCCGTTGTAGTTGGAGTC |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Mandatory Visualizations
Signaling Pathways Affected by BAY1238097
Caption: Mechanism of action of BAY1238097 on key signaling pathways.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after BAY1238097 treatment.
Logical Relationship of this compound and BAY1238097 in Experiments
Caption: Use of this compound as a negative control for BAY1238097.
References
Application Notes and Protocols for Utilizing (R)-BAY1238097 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for BRD4.[1] BET proteins are epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[2] This interaction is crucial for the expression of key oncogenes, including c-Myc.[3] By competitively binding to the bromodomains of BET proteins, this compound disrupts this interaction, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in various cancer models.[1]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites across the genome. This application note provides a detailed protocol for utilizing this compound in ChIP assays to study the displacement of BRD4 from specific gene promoters, such as that of the c-Myc oncogene.
Mechanism of Action
This compound functions by occupying the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their association with acetylated histones on the chromatin.[2] This displacement of BET proteins, particularly BRD4, from gene promoters and enhancers leads to a reduction in transcriptional activity of target genes. A primary and well-documented downstream effect of BET inhibition is the suppression of c-Myc transcription.[3]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of BAY1238097 against BET family bromodomains. This data is essential for determining the appropriate concentration range for cell-based assays, including ChIP.
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 | NanoBRET | 2430 | [1] |
| BRD3 | NanoBRET | 609 | [1] |
| BRD4 | NanoBRET | 63 | [1] |
| BET (general) | TR-FRET | <100 | [1] |
Note: The racemic mixture, (Rac)-BAY1238097, has a reported IC50 of 1.02 µM for BRD4.[4] The (R)-enantiomer is the more potent form.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline for performing a ChIP assay to assess the effect of this compound on BRD4 occupancy at a specific genomic locus. Optimization of inhibitor concentration and treatment time is recommended for each cell line and target gene.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., a human cancer cell line with known c-Myc dependency)
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
PBS (phosphate-buffered saline), ice-cold
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Sonicator or micrococcal nuclease (MNase)
-
ChIP-validated anti-BRD4 antibody (e.g., Cell Signaling Technology #13440[5], Diagenode C15410337[6])
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis (e.g., for the c-Myc promoter[7][8])
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with this compound at a range of concentrations (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). A time-course and dose-response experiment is recommended for initial optimization.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
-
-
Chromatin Shearing:
-
Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Confirm the fragment size by running an aliquot of the sheared chromatin on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the ChIP-grade anti-BRD4 antibody or normal rabbit IgG to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.
-
Protocol 2: Quantitative PCR (qPCR) Analysis
Procedure:
-
Primer Design/Selection:
-
qPCR Reaction Setup:
-
Set up qPCR reactions using the purified ChIP DNA and input DNA, along with a suitable SYBR Green master mix and the specific primers.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment of the target region in the this compound-treated samples to the vehicle-treated samples to determine the extent of BRD4 displacement.
-
Troubleshooting and Optimization
-
Inhibitor Concentration and Incubation Time: The optimal concentration and duration of this compound treatment should be determined empirically for each cell line. A good starting point is a concentration range of 1 to 10 times the IC50 for BRD4.
-
Antibody Selection: The success of a ChIP experiment is highly dependent on the quality of the antibody. Use a ChIP-validated antibody from a reputable supplier.[5][6][9][10]
-
Chromatin Shearing: Inefficient or excessive shearing can lead to poor results. Optimize sonication or MNase digestion conditions to obtain fragments primarily in the 200-1000 bp range.
-
Controls: Always include a negative control (e.g., IgG) and a positive control (a known BRD4 target gene) in your experiments. The "input" sample is crucial for data normalization.
Conclusion
This compound is a valuable tool for studying the role of BET proteins in gene regulation. The protocols and data presented here provide a framework for researchers to effectively use this inhibitor in ChIP assays to investigate the dynamics of BRD4-chromatin interactions and their impact on gene expression. Rigorous optimization of experimental conditions is key to obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
- 7. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. BRD4 (pan) (E1Y1P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-BRD4 Antibodies | Invitrogen [thermofisher.com]
Application Notes and Protocols for Apoptosis Induction Studies with (R)-BAY1238097
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the induction of apoptosis by (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Introduction
This compound is a small molecule inhibitor that targets BET proteins, including BRD2, BRD3, and BRD4, which are critical regulators of gene transcription.[1] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, this compound disrupts chromatin remodeling and prevents the expression of key growth-promoting genes, such as the proto-oncogene c-Myc.[1] This inhibitory action leads to cell cycle arrest and induction of apoptosis in various cancer cell lines, particularly those of hematological origin like lymphoma and acute myeloid leukemia (AML).
Mechanism of Action: Apoptosis Induction
This compound induces apoptosis primarily through the intrinsic pathway by modulating the expression of key regulatory proteins. The core mechanism involves the following steps:
-
Inhibition of BRD4: this compound competitively binds to the bromodomains of BRD4, displacing it from acetylated histones.
-
Downregulation of c-Myc: This displacement leads to a significant reduction in the transcription and subsequent protein expression of c-Myc, a master regulator of cell proliferation and survival.
-
Modulation of BCL-2 Family Proteins: The decrease in c-Myc levels results in the downregulation of the anti-apoptotic protein BCL-2 and a potential increase in the expression of pro-apoptotic proteins like BIM.
-
Caspase Activation: The shift in the balance of BCL-2 family proteins towards a pro-apoptotic state leads to the activation of the intrinsic caspase cascade, including caspase-9 and the executioner caspases-3 and -7, ultimately leading to programmed cell death.
-
Involvement of NF-κB and JAK/STAT Pathways: this compound has been shown to target the NF-κB, TLR, and JAK/STAT signaling pathways, which are often constitutively active in lymphoma and contribute to cell survival.[2] By inhibiting these pathways, this compound further promotes apoptosis.
Quantitative Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Lymphoma Cell Lines | Lymphoma | 70 - 208 (median) | [2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 | [3] |
| MOLP-8 | Multiple Myeloma (MM) | <100 | [3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Assay | Treatment Conditions | Result | Reference |
| Burkitt Lymphoma (Raji) | Lymphoma | Annexin V-FITC/PI Staining | 1.0 µM Dexamethasone (Inducer) | Time-dependent increase in apoptotic cells | [4] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Annexin V Staining | 50 nM (-)BI97D6 (Inducer) | Significant increase in apoptotic cells after 48h | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Caspase-3 Activity Assay | Doxorubicin (B1662922) + Amifostine (B1664874) (Inducers) | Up to 94-fold increase in caspase-3 activity | [6] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol allows for the quantification of early and late apoptotic cells.
Materials:
-
Lymphoma or AML cell lines (e.g., Raji, OCI-AML3)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Lymphoma or AML cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 cells per well in a white-walled 96-well plate in a final volume of 100 µL of culture medium.
-
Treat cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control cells after background subtraction.
-
Protocol 3: Western Blot Analysis of c-Myc and BCL-2 Expression
This protocol is for detecting changes in the protein levels of c-Myc and BCL-2 following treatment with this compound.
Materials:
-
Lymphoma or AML cell lines
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-c-Myc antibody
-
Rabbit anti-BCL-2 antibody (e.g., Elabscience, Cat. No. E-AB-15522, Dilution: 1:500-1:2000)[7]
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-c-Myc or anti-BCL-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the loading control antibody (anti-β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using ECL reagents and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in c-Myc and BCL-2 protein expression.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for studying apoptosis induction.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mcl-1 with the pan–Bcl-2 family inhibitor (–)BI97D6 overcomes ABT-737 resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCL2 Polyclonal Antibody - Elabscience® [elabscience.com]
Application Notes and Protocols for (R)-BAY1238097 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation and cancer pathogenesis, including the MYC oncogene.[2][3] By binding to the acetylated lysine (B10760008) residues on histones, BET proteins facilitate the recruitment of transcriptional machinery to chromatin.[3] this compound competitively inhibits this interaction, leading to the downregulation of key oncogenic signaling pathways and subsequent inhibition of tumor cell growth.[1] Preclinical studies have demonstrated its anti-proliferative activity in various cancer models, particularly in hematological malignancies like lymphoma.[4][5]
This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound using common cell viability assays.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by disrupting BET protein-mediated gene transcription. This leads to the suppression of several critical signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Affected by this compound:
-
MYC Signaling: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently amplified or sustained in many cancers. BET proteins, particularly BRD4, are essential for the transcriptional activation of MYC.[2] By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates MYC expression and the transcription of its target genes, leading to cell cycle arrest and reduced proliferation.[2][6]
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many lymphomas and contributes to their pathogenesis. BET proteins have been shown to interact with components of the NF-κB signaling cascade, promoting the transcription of pro-survival genes. This compound can inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[4][7]
-
JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in hematological malignancies. Gene expression profiling has shown that this compound can target the JAK/STAT signaling pathway, contributing to its anti-lymphoma activity.[4]
Below are diagrams illustrating the mechanism of action of this compound on the MYC and NF-κB signaling pathways.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
Application Notes and Protocols for (R)-BAY1238097 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers that regulate the transcription of crucial oncogenes. By binding to the acetyl-lysine recognition pockets of BET proteins, this compound disrupts their interaction with chromatin, leading to the downregulation of target genes involved in cell proliferation, survival, and oncogenesis. Preclinical studies have demonstrated its anti-proliferative activity in various cancer models, particularly in hematological malignancies like lymphoma.[1][2]
Emerging evidence suggests that the therapeutic efficacy of BET inhibitors can be significantly enhanced through combination with other targeted cancer drugs. This approach aims to overcome intrinsic and acquired resistance, achieve synergistic anti-tumor effects, and potentially reduce drug doses to mitigate toxicity. This document provides detailed application notes and experimental protocols for investigating the combination of this compound with inhibitors of key oncogenic pathways, specifically EZH2, mTOR, and BTK, in lymphoma models.
Mechanism of Action and Rationale for Combination Therapies
This compound exerts its anti-cancer effects by targeting critical signaling pathways. Gene expression profiling has shown that it impacts the NFKB/TLR/JAK/STAT signaling pathways, downregulates MYC and E2F1-regulated genes, and affects cell cycle regulation and chromatin structure.[1] The rationale for combining this compound with other targeted agents stems from the interconnectedness of these oncogenic pathways.
-
EZH2 Inhibition: EZH2 is a histone methyltransferase that is frequently mutated or overexpressed in lymphoma. The combination of a BET inhibitor with an EZH2 inhibitor is rationalized by their complementary roles in epigenetic regulation. Preclinical data suggests that this combination can be synergistic, particularly in lymphoma subtypes with EZH2 mutations.[1]
-
mTOR Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. There is a known interplay between BET proteins and the mTOR pathway. Combining this compound with an mTOR inhibitor, such as everolimus, has been shown to result in synergistic anti-tumor activity in lymphoma cell lines.[3]
-
BTK Inhibition: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival of many B-cell lymphomas. Synergism has been observed with the combination of this compound and the BTK inhibitor ibrutinib, especially in lymphoma subtypes dependent on BCR signaling.[1]
Data Presentation: In Vitro Synergism of this compound Combinations
The following tables summarize the quantitative data from preclinical studies assessing the synergistic effects of this compound in combination with other targeted agents in various lymphoma cell lines. The synergy is quantified using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination of this compound with the EZH2 Inhibitor DZNep in GCB-DLBCL Cell Lines [1]
| Cell Line | EZH2 Status | Combination Index (CI) | Effect |
| WSU-DLCL2 | Mutated | 0.7 | Synergism |
| KARPAS422 | Mutated | 0.7 | Synergism |
| SU-DHL6 | Mutated | 1.0 | Additive |
| SU-DHL4 | Mutated | 1.1 | Additive |
| Toledo | Wild-type | 1.3 | No Benefit |
| DOHH2 | Wild-type | 1.6 | No Benefit |
| Farage | Wild-type | 3.1 | No Benefit |
Table 2: Combination of this compound with the mTOR Inhibitor Everolimus in DLBCL Cell Lines [3]
| Cell Line Subtype | Cell Line | Combination Index (CI) | Effect |
| ABC-DLBCL | U-2932 | < 0.9 | Synergism |
| ABC-DLBCL | TMD8 | < 0.9 | Synergism |
| GCB-DLBCL | KARPAS-422 | < 0.9 | Synergism |
| GCB-DLBCL | SU-DHL-6 | < 0.9 | Synergism |
| GCB-DLBCL | DOHH-2 | < 0.9 | Synergism |
| GCB-DLBCL | SU-DHL-8 | < 0.9 | Synergism |
| GCB-DLBCL | Toledo | < 0.9 | Synergism |
Table 3: Combination of this compound with the BTK Inhibitor Ibrutinib in ABC-DLBCL Cell Lines [1]
| Cell Line | MYD88 Status | Combination Index (CI) | Effect |
| OCI-Ly10 | L265P | 0.8 | Synergism |
| TMD8 | L265P | 0.6 | Synergism |
| SU-DHL2 | Wild-type | 1.7 | No Benefit |
| U2932 | Wild-type | 1.4 | No Benefit |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the methodology for determining the anti-proliferative effects of this compound in combination with other inhibitors and for quantifying the synergy of the combination.
Materials:
-
Lymphoma cell lines (e.g., DLBCL subtypes)
-
This compound, EZH2 inhibitor (e.g., DZNep), mTOR inhibitor (e.g., everolimus), BTK inhibitor (e.g., ibrutinib)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (EZH2, mTOR, or BTK inhibitor) in complete medium.
-
Treat cells with increasing concentrations of each drug alone and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs). Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the molecular effects of the drug combinations on key signaling pathways.
Materials:
-
Lymphoma cell lines
-
This compound and combination drugs
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-p-AKT, anti-EZH2, anti-H3K27me3, anti-p-BTK, and their total protein counterparts, as well as a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and the combination drug at specified concentrations (e.g., IC50 values) for a designated time (e.g., 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the levels of phosphorylated proteins to total proteins to assess the inhibitory effect of the drug combinations on the respective signaling pathways.
-
Visualizations
Caption: Workflow for evaluating this compound combination therapies in vitro.
Caption: Targeted signaling pathways for this compound combination therapy.
Conclusion
The preclinical data strongly support the investigation of this compound in combination with EZH2, mTOR, and BTK inhibitors for the treatment of lymphoma. The provided protocols offer a framework for researchers to further explore these synergistic interactions, elucidate the underlying molecular mechanisms, and guide the clinical development of these promising combination therapies. Careful consideration of cell line-specific genetic backgrounds, such as EZH2 and MYD88 mutation status, is crucial for identifying patient populations most likely to benefit from these targeted combinations.
References
Application Notes and Protocols for (R)-BAY1238097 Efficacy Testing in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in chromatin remodeling and the transcriptional regulation of key oncogenes.[1][2] By preventing the interaction between BET proteins and acetylated histones, this compound disrupts the expression of growth-promoting genes, most notably the MYC oncogene.[3][4] This mechanism has demonstrated significant anti-proliferative and anti-tumor activity in a variety of preclinical cancer models, particularly hematological malignancies and solid tumors.[3][5][6]
These application notes provide a summary of preclinical data and detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models.
Mechanism of Action: BET Inhibition
This compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target genes such as MYC. The subsequent suppression of MYC-driven transcriptional programs results in cell cycle arrest and reduced tumor cell proliferation.[2][3]
Caption: Signaling pathway of this compound-mediated BET inhibition.
Preclinical Efficacy of this compound: Quantitative Summary
This compound has demonstrated robust single-agent efficacy across a range of hematological and solid tumor xenograft models. The primary endpoint for efficacy is often the ratio of tumor volume in the treated group (T) to the control group (C), expressed as a percentage (T/C%). A T/C value ≤ 42% is typically considered indicative of significant anti-tumor activity.[6]
Table 1: Efficacy in Hematological Malignancy Models
| Cancer Type | Cell Line Model | Animal Model | This compound Dose | T/C (%) | Citation(s) |
| Acute Myeloid Leukemia (AML) | THP-1 | Xenograft | 15 mg/kg, p.o., qd | 13 - 20 | [3][4] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Xenograft | 15 mg/kg, p.o., qd | 13 - 20 | [3][4] |
| Acute Myeloid Leukemia (AML) | KG-1 | Xenograft | 15 mg/kg, p.o., qd | 13 - 20 | [3] |
| Multiple Myeloma (MM) | MOLP-8 | Xenograft | 15 mg/kg, p.o., qd | 3 | [3][4] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | SU-DHL-8 | SCID Mice | 15 mg/kg, p.o., qd | Strong Efficacy* | [4][5] |
Note: Specific T/C values were not provided in the abstract, but the compound was reported to have "strong anti-tumour efficacy".
Table 2: Efficacy in Solid Tumor Models
| Cancer Type | Model Type | Animal Model | This compound Dose | T/C (%) | Citation(s) |
| Melanoma | B16/F10 Syngeneic | C57BL/6 Mice | 15 mg/kg, p.o., qd | 31 | [6] |
| Melanoma | LOX-IMVI Xenograft | SCID Mice | 15 mg/kg, p.o., qd | 10 | [6] |
| Melanoma | LOX-IMVI Xenograft | SCID Mice | 45 mg/kg, p.o., q3d | 13 | [6] |
| Melanoma | Patient-Derived Xenograft (PDX) | Not Specified | 15 mg/kg, p.o., qd | 39 | [6] |
Experimental Protocols and Workflow
The following sections provide generalized protocols for conducting in vivo efficacy studies with this compound using cell line-derived xenograft (CDX) models. These should be adapted based on the specific cell line, tumor type, and institutional animal care guidelines.
Caption: General experimental workflow for in vivo efficacy studies.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Hematological Malignancies (e.g., AML, DLBCL, MM)
1. Materials and Reagents
-
Cell Lines: THP-1, MOLM-13 (AML); MOLP-8 (MM); SU-DHL-8 (DLBCL)
-
Animals: Immunodeficient mice (e.g., SCID, NOD/SCID), 6-8 weeks old.
-
This compound: Formulated for oral administration.
-
Vehicle Control: Appropriate vehicle for the inhibitor (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Cell Culture Medium: RPMI-1640 with appropriate supplements (FBS, antibiotics).
-
Matrigel: (Optional, for improved tumor take-rate).
-
Equipment: Calipers, animal scales, oral gavage needles, syringes.
2. Procedure
-
Cell Preparation: Culture selected cancer cells under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse. For some cell lines, mixing cells 1:1 with Matrigel can improve engraftment.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure tumor dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches approximately 100-200 mm³, randomize mice into treatment cohorts (e.g., n=8-10 per group), ensuring similar average tumor volumes across groups.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle control daily by oral gavage (p.o., qd).
-
Treatment Group: Administer this compound at the desired dose (e.g., 15 mg/kg) daily by oral gavage.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity (e.g., significant body weight loss >15-20%, changes in posture or activity).[3]
-
-
Study Termination: Continue treatment for the planned duration (e.g., 12-21 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize animals and collect tumors and blood samples for further analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is engaging its target in vivo, it is critical to measure the expression of downstream biomarkers. Preclinical studies have shown that BAY1238097 treatment leads to the dose-dependent downregulation of MYC and upregulation of HEXIM1.[6][7]
1. Sample Collection
-
At the study endpoint, or in a satellite group of animals at specific time points after dosing (e.g., 3-6 hours post-treatment for maximal effect), collect tumor tissue and peripheral blood mononuclear cells (PBMCs).[6]
-
Snap-freeze tumor tissue in liquid nitrogen or place in an RNA stabilization reagent.
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
2. Procedure (qRT-PCR)
-
RNA Extraction: Extract total RNA from tumor tissue homogenates and PBMC pellets using a suitable commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using validated primers for MYC, HEXIM1, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes in the this compound-treated group compared to the vehicle-treated group using the ΔΔCt method.
3. Expected Outcome
-
A significant decrease in MYC mRNA levels in tumor and PBMC samples from the treated group compared to the control group.
-
A significant increase in HEXIM1 mRNA levels in tumor and PBMC samples from the treated group compared to the control group.[6]
References
- 1. Facebook [cancer.gov]
- 2. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-BAY1238097 Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of (R)-BAY1238097, a bromodomain and extraterminal (BET) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene expression.[1][2] By binding to the bromodomains of BET proteins, this compound prevents their interaction with histones, which disrupts chromatin remodeling and inhibits the transcription of key oncogenes, such as MYC.[1][3] This ultimately leads to the suppression of tumor cell growth.[1] Preclinical studies have shown its anti-proliferative activity in various lymphoma cell lines and anti-tumor efficacy in in vivo models of diffuse large B cell lymphoma.[4]
Q2: What were the dose-limiting toxicities (DLTs) observed for this compound in clinical trials?
A2: In the first-in-human phase I study, dose-limiting toxicities were observed at the 80 mg/week dose level.[5] The DLTs reported in the two patients receiving this dose were Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[5] Due to the occurrence of these DLTs at a dose below the targeted drug exposure, the study was terminated prematurely.[5]
Q3: What were the most common adverse events associated with this compound treatment?
A3: The most frequently reported adverse events across all dose levels in the phase I trial were nausea, vomiting, headache, back pain, and fatigue.[5] It is noteworthy that toxicities like thrombocytopenia are common among BET inhibitors as a class.[6][7]
Q4: Was a maximum tolerated dose (MTD) or recommended phase II dose (RP2D) determined for this compound?
A4: A maximum tolerated dose (MTD) or recommended phase II dose (RP2D) was not established for this compound. The clinical trial was terminated early due to the unacceptable toxicity profile before these doses could be determined.[5]
Troubleshooting Guide for Unexpected Toxicities in Preclinical Models
While the clinical trial for this compound was halted, research with BET inhibitors continues. Should you encounter unexpected toxicities in your preclinical experiments with similar compounds, consider the following:
-
Review Dosing and Schedule: The observed toxicities with this compound were dose-dependent. Re-evaluate your dosing regimen and consider dose-fractionation or alternative schedules.
-
Assess Off-Target Effects: While BET inhibitors are designed to be specific, off-target effects can occur. Consider performing broader profiling to identify unintended molecular interactions.
-
Evaluate Animal Model Health Status: Underlying health issues in animal models can exacerbate drug toxicities. Ensure your models are healthy and free from infections or other comorbidities.
-
Consider Formulation and Vehicle Effects: The vehicle used to dissolve and administer the compound can have its own toxicities. Run vehicle-only controls to rule out this possibility.
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound in the Phase I Clinical Trial [5]
| Dose Level (Twice Weekly) | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed |
| 10 mg/week | 3 | None |
| 40 mg/week | 3 | None |
| 80 mg/week | 2 | Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain |
Experimental Protocols
Phase I Clinical Trial Methodology for this compound [5]
-
Study Design: This was a first-in-human, open-label, non-randomized, multicenter, phase I study with an adaptive dose-escalation design.
-
Patient Population: The study enrolled eight patients with cytologically or histologically confirmed advanced refractory malignancies.
-
Dosing Regimen: this compound was administered orally twice weekly in 21-day cycles. The starting dose was 10 mg/week.
-
Dose Escalation: A model-based dose-response analysis was used to guide dose escalation. The dose levels evaluated were 10 mg/week, 40 mg/week, and 80 mg/week.
-
Safety and Tolerability Assessment: Safety was the primary endpoint and was evaluated by monitoring adverse events (AEs), which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were defined within the first treatment cycle.
-
Pharmacokinetics and Pharmacodynamics: Pharmacokinetic parameters were assessed to evaluate drug exposure. Pharmacodynamic assessments included the evaluation of biomarkers such as MYC and HEXIM1 expression.
-
Tumor Response: Tumor response was evaluated as a secondary endpoint.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Dose-limiting toxicity workflow in the this compound Phase I trial.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 7. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (R)-BAY1238097 Experimental Variability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability when working with (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a BET inhibitor that competitively binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1] This prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of specific genes, including the oncogene c-Myc.[1][2][3] This inhibition of gene expression leads to anti-proliferative effects in various cancer models.[2][4]
Q2: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes?
Inconsistent IC50 values are a common source of experimental variability.[5] Several factors can contribute to this issue:
-
Compound Solubility: Poor solubility of this compound in your assay medium can lead to inaccurate concentrations and high variability.[5] Visually inspect your stock and working solutions for any precipitation.[5]
-
Cell-Related Factors:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered sensitivity to inhibitors. It is recommended to use cells within a defined, low-passage number range.[5]
-
Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the final readout of viability assays.[5]
-
-
Assay Conditions:
-
Inconsistent Incubation Times: The duration of inhibitor exposure can affect the observed IC50. Standardize incubation times across all experiments.[5]
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and affect the assay results. Ensure the final solvent concentration is consistent and non-toxic (typically <0.5%).[5]
-
Q3: How can I be sure the observed effects are due to on-target inhibition of BET proteins and not off-target effects?
Distinguishing between on-target and off-target effects is crucial for validating your results. Here are several strategies to consider:
-
Use a Structurally Different BET Inhibitor: If another BET inhibitor with a different chemical scaffold produces a similar phenotype, it strengthens the evidence for an on-target effect.[5]
-
Perform a Dose-Response Analysis: A clear and sigmoidal relationship between the concentration of this compound and the biological effect suggests on-target activity.[5]
-
Rescue Experiments: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[5]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended BET protein targets within the cell.[5]
-
Gene Expression Analysis: Analyze the expression of known BET target genes, such as MYC. A decrease in the expression of these genes upon treatment with this compound supports on-target activity.[2][4]
Q4: My this compound solution appears to have precipitated. How should I handle this?
Precipitation of the compound can significantly impact the accuracy of your experiments. Here are some recommendations:
-
Solubilization: this compound has specific solubility characteristics. If precipitation occurs, gentle heating and/or sonication can help in its dissolution.[2]
-
Solvent Choice: Ensure you are using an appropriate solvent system. For in vivo studies, specific formulations with solvents like DMSO, PEG300, Tween-80, and saline or SBE-β-CD in saline have been described.[2]
-
Fresh Preparation: It is always recommended to prepare fresh working solutions for each experiment from a clarified stock solution to ensure accurate dosing.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Biochemical Assays
Symptoms:
-
Signal is detected in control wells without the target protein.
-
The dose-response curve has a high baseline.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Autofluorescence | Run a control experiment with this compound and all assay components except the target enzyme. If a signal is detected, it indicates compound interference. Consider using an orthogonal assay with a different detection method.[6] |
| Contaminated Reagents | Use fresh, high-purity reagents and filter buffers before use.[7] |
| Non-Specific Binding | Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to minimize non-specific interactions.[7] |
Issue 2: Lack of Activity in Cellular Assays
Symptoms:
-
No significant inhibition is observed even at high concentrations of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions as recommended by the supplier. |
| Cellular Efflux | The compound may be actively transported out of the cells by efflux pumps. Consider using cell lines with lower expression of efflux pumps or co-incubating with an efflux pump inhibitor.[7] |
| Metabolic Instability | The compound could be rapidly metabolized into an inactive form within the cells.[7] This may require more advanced metabolic stability assays to investigate. |
| Target Not Critical in the Chosen Cell Line | Ensure that the chosen cell line is dependent on the BET pathway for its proliferation or survival. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (BET BRD4 bromodomain 1) | < 100 nM | TR-FRET | [2] |
| IC50 (BRD4) | 63 nM | NanoBRET | [2][8] |
| IC50 (BRD3) | 609 nM | NanoBRET | [2][8] |
| IC50 (BRD2) | 2430 nM | NanoBRET | [2][8] |
| Median IC50 (Lymphoma cell lines) | 70 - 208 nM | Proliferation Assay | [4] |
| In vivo MTD (Mouse models) | 10-15 mg/kg (daily) | Toxicity Study | [2] |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (WST-1)
This protocol is adapted from a general cell cytotoxicity assay and can be used to determine the IC50 of this compound in a cancer cell line of interest.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Protocol 2: Western Blot for c-Myc Downregulation
This protocol can be used to confirm the on-target effect of this compound by assessing the protein levels of the known BET target, c-Myc.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BAY1238097 Off-Target Effects Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing the BET inhibitor (R)-BAY1238097. The following sections offer troubleshooting advice for potential off-target effects, detailed experimental protocols, and a summary of known preclinical and clinical observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It competitively binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, preventing their interaction with histones. This action disrupts chromatin remodeling and hinders the expression of certain growth-promoting genes, leading to an inhibition of tumor cell growth.
Q2: What were the observed toxicities in the clinical trial for BAY1238097?
A2: The first-in-human Phase I clinical trial (NCT02369029) for BAY1238097 was prematurely terminated. This was due to the occurrence of dose-limiting toxicities (DLTs) at dose levels below the anticipated therapeutic exposure. The most frequently reported adverse events included nausea, vomiting, headache, back pain, and fatigue.[1] At the 80 mg/week dose, patients experienced grade 3 vomiting, grade 3 headache, and grade 2/3 back pain.[1]
Q3: My experimental results are inconsistent with the expected on-target effects of BET inhibition. What could be the cause?
A3: Inconsistent results could stem from several factors, including off-target effects of this compound, cell-line-specific responses, or experimental variability. Preclinical studies have indicated that BAY1238097 can affect multiple signaling pathways, including NF-κB, TLR, JAK/STAT, and E2F1-regulated genes, which could contribute to unexpected phenotypes.[2] It is also crucial to ensure consistent experimental conditions, such as cell density, passage number, and reagent quality.
Q4: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. How can I troubleshoot this?
A4: High cytotoxicity could be due to on-target effects in a particularly sensitive cell line or off-target toxicities. To investigate this, consider the following:
-
Perform a dose-response curve: This will help determine the IC50 for your specific cell line and identify a suitable concentration range for your experiments.
-
Use a rescue experiment: If the cytotoxicity is on-target, overexpression of a key downstream target of BET proteins, such as MYC, might rescue the phenotype.
-
Investigate apoptosis: Use assays like Annexin V staining to determine if the observed cell death is programmed.
-
Consider off-target effects: The compound may be interacting with other cellular targets crucial for cell survival.
Q5: What are the known signaling pathways affected by this compound that could explain unexpected results?
A5: Preclinical research in lymphoma models has shown that this compound influences several key signaling pathways beyond direct MYC regulation. These include the NFKB/TLR and JAK/STAT signaling pathways, as well as genes regulated by the E2F1 transcription factor and those involved in cell cycle control and chromatin structure.[2] Dysregulation of these pathways could lead to a variety of cellular responses that may not be immediately attributable to BET inhibition alone.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed - Potential Off-Target Effect
Symptoms:
-
The observed cellular or molecular phenotype is not consistent with the known functions of BET proteins (e.g., unexpected changes in a specific signaling pathway).
-
The phenotype is not rescued by overexpression of MYC or other known downstream targets of BET proteins.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Confirm that this compound is engaging BET proteins in your experimental system. A cellular thermal shift assay (CETSA) can be used to assess target engagement in intact cells.
-
Perform a Western blot to check for downregulation of known BET target proteins, such as c-MYC.[1]
-
-
Investigate Potential Off-Target Pathways:
-
Based on preclinical data, assess the activation status of key components of the NF-κB and JAK/STAT pathways using Western blotting for phosphorylated proteins (e.g., p-p65, p-STAT3).
-
Use a luciferase reporter assay to more directly measure the effect of this compound on NF-κB transcriptional activity.
-
-
Control Experiments:
-
If available, use a structurally related but inactive analogue of this compound as a negative control. A phenotype observed with the active compound but not the inactive analogue is more likely to be on-target.
-
Issue 2: Discrepancy in Cell Cycle Arrest Data
Symptoms:
-
Inconsistent or unexpected results in cell cycle analysis following treatment with this compound. For instance, arrest at a phase other than G1, or no arrest when one is expected.
Troubleshooting Steps:
-
Optimize Staining and Acquisition:
-
Ensure proper cell fixation and permeabilization to allow for stoichiometric DNA staining.
-
Include an RNase treatment step to avoid staining of double-stranded RNA.
-
Run samples at a low flow rate on the cytometer to improve data resolution.
-
-
Titrate Compound Concentration and Time Points:
-
This compound has been shown to induce a G1-S block.[3] However, the optimal concentration and time to observe this effect can be cell-line dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) with a range of concentrations around the IC50.
-
-
Examine Key Cell Cycle Proteins:
-
Perform Western blot analysis for key regulators of the G1/S transition, such as Cyclin D1, CDK4/6, p21, and p27, to understand the molecular mechanism of the observed cell cycle arrest.
-
Quantitative Data Summary
Currently, specific quantitative data from broad off-target screening panels (e.g., kinome scans, CEREP safety pharmacology) for this compound are not publicly available. The following table summarizes the known anti-proliferative activity from preclinical studies.
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | 70 - 208 | [2] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the effect of this compound on the transcriptional activity of the NF-κB pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter and control plasmids.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated versus untreated cells.
Protocol 2: Western Blot for JAK/STAT Pathway Activation
This protocol allows for the analysis of the phosphorylation status of key proteins in the JAK/STAT signaling cascade.
Materials:
-
Cancer cell line of interest
-
This compound
-
Appropriate cytokine for stimulation (e.g., IFN-γ or IL-6)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-p-JAK2, anti-total-JAK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and then incubate with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential off-target effect on the NF-κB pathway.
Caption: Potential off-target effect on the JAK/STAT pathway.
References
- 1. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Resistance to BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to BET (Bromodomain and Extra-terminal domain) inhibitors, with a focus on compounds like (R)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to BET inhibitors?
A1: Acquired resistance to BET inhibitors is multifactorial and can arise through several mechanisms, often involving the activation of compensatory signaling pathways or alterations in the drug's target. The most commonly reported mechanisms include:
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their kinase signaling networks. This often involves the activation of pro-survival pathways such as the Receptor Tyrosine Kinase (RTK), PI3K/AKT/mTOR, and MAPK/ERK pathways.[1]
-
Activation of Bypass Pathways: Upregulation of alternative transcriptional programs can compensate for the inhibition of BRD4. A key example is the activation of the Wnt/β-catenin signaling pathway, which can restore the expression of critical oncogenes like MYC.[2][3]
-
Upregulation of other BET family members: Increased expression of other BET family proteins, such as BRD2, can compensate for the inhibition of BRD4 and maintain the transcription of essential genes.
-
Loss of Negative Regulators: The loss of tumor suppressor proteins can contribute to resistance. For instance, the loss of VOPP1 has been linked to increased BCL-2 expression and subsequent resistance to BET inhibitors.[4]
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can remain on chromatin and support transcription in a manner that is independent of its bromodomains, rendering bromodomain inhibitors ineffective.[5][6]
Q2: My cells are not responding to the BET inhibitor treatment, or the effect is weaker than expected. What are the possible reasons?
A2: If you observe a lack of response or a weaker-than-expected effect from your BET inhibitor treatment, consider the following possibilities:[7]
-
Suboptimal Concentration or Duration: The optimal concentration and duration of treatment are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment to determine the IC50 for your specific cell line.
-
Intrinsic Resistance: Some cell lines may possess inherent resistance to BET inhibitors due to their specific genetic and epigenetic makeup. Consider screening a panel of cell lines to identify a sensitive model.
-
Drug Instability: Ensure proper storage and handling of the BET inhibitor. It is recommended to prepare fresh solutions for each experiment to avoid degradation of the compound.
-
Acquired Resistance: If you have been culturing the cells with the inhibitor for an extended period, they may have developed acquired resistance.
Q3: My cells initially responded to the BET inhibitor, but now they are growing again. How can I investigate the mechanism of this acquired resistance?
A3: This phenomenon is characteristic of acquired resistance. To investigate the underlying mechanisms, you can:
-
Investigate Bypass Signaling Pathways: Use techniques like Western blotting to examine the activation status of known resistance pathways such as PI3K/AKT, MAPK/ERK, and Wnt/β-catenin.[7]
-
Analyze BET Protein Expression: Compare the expression levels and phosphorylation status of BRD2, BRD3, and BRD4 in your resistant cells to the parental, sensitive cells.
-
Assess Bromodomain-Independent BRD4 Activity: Employ techniques like Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to determine if BRD4 is still bound to the promoters of target genes in the presence of the inhibitor.[7]
-
Consider Combination Therapy: Based on your findings, you can test combination therapies. For example, if you observe activation of the PI3K pathway, co-treatment with a PI3K inhibitor may restore sensitivity to the BET inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and is below a toxic level (typically <0.5%).[8] Include a vehicle control with the same DMSO concentration. |
| Drug Dilution | Prepare fresh serial dilutions of the BET inhibitor for each experiment to avoid inaccuracies due to compound degradation or precipitation. |
| Assay Incubation Time | The incubation time for the viability assay (e.g., MTT, CellTiter-Glo) should be optimized to ensure a linear response. |
Problem 2: Difficulty in generating a stable BET inhibitor-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration Too High | Start with a low concentration of the BET inhibitor (e.g., the IC20-IC30) and gradually increase the concentration as the cells adapt.[9] |
| Insufficient Treatment Duration | Developing stable resistance can take several months. Be patient and consistently apply selective pressure. |
| Clonal Heterogeneity | The parental cell line may have a low frequency of cells capable of developing resistance. Consider starting with a larger population of cells. |
| Cell Line Viability | Closely monitor the health of the cells. If a large percentage of cells die after a dose escalation, reduce the concentration and allow the culture to recover before proceeding. |
Quantitative Data Summary
Table 1: Examples of IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | BET Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| MLL-AF9 leukemia | I-BET | ~0.5 µM | >10 µM | >20 | [3] |
| SUM159 (TNBC) | JQ1 | ~100 nM | >2 µM | >20 | [5][6] |
| Ovarian Cancer (A2780) | JQ1 | ~250 nM | >5 µM | >20 | [1] |
Table 2: Key Protein Changes in BET Inhibitor Resistant Cells
| Resistance Mechanism | Protein/Pathway Alteration | Observed Change | Cancer Type | Reference |
| Kinome Reprogramming | p-AKT, p-ERK | Increased | Ovarian Cancer | [1] |
| Bypass Pathway | β-catenin | Increased Nuclear Localization | AML | [3] |
| Target Upregulation | BRD2 | Increased Expression | Pan-cancer | |
| Apoptotic Regulation | BCL-2 | Increased Expression | NSCLC | [4] |
Experimental Protocols
Protocol 1: Generation of BET Inhibitor-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines by continuous exposure to incrementally increasing concentrations of a BET inhibitor.[9]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the BET inhibitor in your parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing the BET inhibitor at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily in the presence of the drug, gradually increase the concentration of the BET inhibitor. A 1.5 to 2-fold increase at each step is a reasonable starting point.
-
Repeat and Stabilize: Repeat the process of dose escalation and cell recovery until the cells can proliferate in a high concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Cells: Periodically assess the IC50 of the resistant cell population to confirm the level of resistance. Once a stable resistant line is established, perform molecular analyses to investigate the resistance mechanisms.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a BET inhibitor and to measure the IC50.[10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the BET inhibitor in the culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for PI3K/AKT and MAPK/ERK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in resistance pathways.[12][13][14][15][16]
-
Cell Lysis: Treat sensitive and resistant cells with the BET inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Protocol 4: Co-Immunoprecipitation (Co-IP) for BRD4 Interactions
This protocol is to investigate changes in BRD4 protein-protein interactions in resistant cells.[17][18][19][20]
-
Cell Lysis: Lyse sensitive and resistant cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors).
-
Pre-clearing: (Optional) Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against known or suspected BRD4 interacting partners (e.g., MED1, CDK9).
Mandatory Visualizations
References
- 1. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry [mdpi.com]
- 20. bitesizebio.com [bitesizebio.com]
Interpreting unexpected results in (R)-BAY1238097 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor (R)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, it prevents their interaction with histones.[1] This action disrupts chromatin remodeling and hinders the expression of certain growth-promoting genes, most notably the MYC oncogene, leading to an inhibition of tumor cell growth.[1][2][3]
Q2: What are the expected cellular outcomes after treating cancer cells with this compound?
A2: The primary expected outcomes are strong anti-proliferative activity and the downregulation of c-Myc levels and its downstream transcriptome.[2][4] This is often accompanied by cell cycle arrest and induction of apoptosis.[3][5]
Q3: In which cancer types has this compound shown preclinical activity?
A3: this compound has demonstrated significant anti-proliferative activity in a variety of hematological malignancy models, including acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[2][6]
Q4: Are there any known solubility issues with this compound?
A4: Yes, ensuring complete dissolution of this compound can be a challenge. It is highly soluble in DMSO.[4] For in vivo studies, specific formulations are recommended to achieve a clear solution, and in some cases, heating or sonication may be necessary to prevent precipitation.[2]
Troubleshooting Guide
Unexpected Experimental Results
Issue 1: After treatment with this compound, my cancer cells are undergoing differentiation instead of apoptosis.
This is a recognized, albeit unexpected, outcome for inhibitors that impact nucleotide synthesis. While this compound is a BET inhibitor, its downstream effects can partially mimic those of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which are known to induce terminal differentiation in malignant cells rather than cytotoxicity.[7] This can occur because partial inhibition of pathways essential for proliferation can sometimes reconnect the cellular circuitry that allows malignant cells to complete their differentiation process.[7]
Troubleshooting Steps:
-
Confirm Differentiation: Use cell surface markers (e.g., CD11b, CD14 for myeloid differentiation) and morphological analysis to confirm a differentiated phenotype.
-
Assess Pyrimidine (B1678525) Levels: Analyze intracellular uridine (B1682114) and cytidine (B196190) triphosphate (UTP and CTP) pools. Depletion of these nucleotides is a hallmark of DHODH inhibition and can be an indirect effect of BET inhibition.
-
Uridine Rescue Experiment: Supplement the cell culture medium with uridine. If the differentiation phenotype is due to pyrimidine depletion, the addition of exogenous uridine should rescue the cells from this effect.[8][9]
Issue 2: I am not observing the expected decrease in c-Myc protein levels after treatment.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the compound is active and has been stored correctly.
-
Optimize Treatment Conditions:
-
Time Course: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing c-Myc downregulation.
-
Dose Response: Titrate the concentration of this compound to ensure you are using an effective dose for your specific cell line. The IC50 for anti-proliferative activity in many lymphoma cell lines is between 70 and 208 nmol/l.[6]
-
-
Check for Resistance Mechanisms: Prolonged treatment with BET inhibitors can lead to resistance. One potential mechanism is the activation of the AMPK-ULK1 pathway, leading to autophagy.[5] Assess markers of autophagy (e.g., LC3-II conversion) in your system.
Issue 3: My in vivo study was stopped early due to unexpected toxicity.
A first-in-human phase I study of BAY 1238097 was prematurely terminated due to dose-limiting toxicities (DLTs) at doses below the targeted therapeutic exposure.[10][11] Observed adverse events included nausea, vomiting, headache, and back pain.[10] This suggests a narrow therapeutic window for this compound.
Troubleshooting Steps:
-
Review Dosing Schedule: The clinical trial used a twice-weekly dosing schedule.[10] If you are using a daily schedule, consider switching to an intermittent dosing regimen to manage toxicity.
-
Dose Escalation Strategy: Implement a more gradual dose escalation in your studies to better identify the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor for Specific Toxicities: Pay close attention to the specific adverse events reported in the clinical trial and monitor your animals accordingly.
Data and Protocols
Quantitative Data Summary
| Parameter | Cell Lines | Value | Reference |
| Anti-proliferative Activity (IC50) | Lymphoma-derived cell lines | 70 - 208 nmol/l | [6] |
| BET Inhibition (IC50) | TR-FRET assay (BET BRD4) | < 100 nM | [2] |
| NanoBRET Assay (IC50) | BRD4 | 63 nM | [2] |
| BRD3 | 609 nM | [2] | |
| BRD2 | 2430 nM | [2] | |
| In Vivo Efficacy (Dosage) | AML and MM models | 15 mg/kg (maximal tolerated dose) | [2] |
Experimental Protocols
In Vivo Formulation Protocol
To prepare this compound for oral administration in animal models, the following formulation can be used to achieve a clear solution at a concentration of ≥ 2.5 mg/mL:[2]
-
Add each solvent sequentially:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare the working solution fresh on the day of use.[2]
Visual Guides
Signaling Pathway of this compound
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-BAY1238097 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-BAY1238097 in cell-based assays. The content is designed to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically binding to the acetylated lysine (B10760008) recognition motifs on their bromodomains.[1] It is important to note that this compound is the less active R-isomer of the potent BET inhibitor, BAY1238097.[2][3]
Q2: Is this compound a PRMT5 inhibitor?
A2: No, this compound is not a PRMT5 inhibitor. It is a selective inhibitor of the BET family of proteins.[1][4] This is a crucial distinction, as the experimental design and expected outcomes for a BET inhibitor versus a PRMT5 inhibitor are substantially different. The mechanism of action for BET inhibitors involves preventing the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the transcription of key oncogenes like MYC.[1][4]
Q3: What are the expected downstream effects of treating cells with a BET inhibitor like BAY1238097?
A3: Treatment of sensitive cell lines with BAY1238097 is expected to down-regulate the transcription of genes regulated by BET proteins. A primary and well-documented downstream effect is the suppression of MYC gene expression.[4][5] This leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis in susceptible cancer cell lines.[6] Gene expression profiling has shown that BAY1238097 also targets the NF-κB, TLR, and JAK/STAT signaling pathways.[7][8]
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: For the more active parent compound, BAY1238097, the median IC50 values in a large panel of lymphoma-derived cell lines were reported to be between 70 and 208 nmol/L.[7][8] Given that this compound is the less active isomer, a higher concentration range may be necessary to observe biological effects. A sensible starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed after treatment with this compound.
-
Possible Cause 1: Insufficient Concentration. As the less active isomer, higher concentrations of this compound may be required.
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Cell Line Insensitivity. Not all cell lines are sensitive to BET inhibition.
-
Solution: Confirm that your cell line is known to be dependent on BET protein function for survival. Cell lines with MYC amplifications or translocations are often more sensitive. Consider testing a known sensitive positive control cell line in parallel.
-
-
Possible Cause 3: Inadequate Treatment Duration. The effects of BET inhibition on cell viability may take time to manifest.
-
Solution: Extend the treatment duration. Typical incubation times for viability assays with BET inhibitors are 72 hours or longer.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause 1: Compound Instability or Precipitation.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO to make a concentrated stock solution. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to prevent precipitation. Prepare fresh dilutions for each experiment from a frozen stock.
-
-
Possible Cause 2: Inconsistent Cell Seeding Density.
-
Solution: Maintain a consistent cell seeding density across all wells and experiments. Cell confluence can significantly impact the response to treatment.
-
-
Possible Cause 3: Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time.
-
Data Presentation
Table 1: In Vitro Activity of BAY1238097 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| Lymphoma Cell Line Panel | Lymphoma | Proliferation | 70 - 208 (median) |
| AML and MM models | Acute Myeloid Leukemia, Multiple Myeloma | Proliferation | < 100 |
| SU-DHL-8 | Diffuse Large B-cell Lymphoma (GCB) | In vivo tumor growth | T/C of 15% at 15 mg/kg |
| OCI-LY-3 | Diffuse Large B-cell Lymphoma (ABC) | In vivo tumor growth | T/C of 23% at 45 mg/kg |
T/C: Treatment vs. Control tumor volume ratio.
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the dose-dependent effect of this compound on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for c-Myc Downregulation
-
Objective: To confirm target engagement by assessing the levels of a key downstream protein.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for c-Myc.
-
Probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative reduction in c-Myc protein levels.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. adooq.com [adooq.com]
- 3. This compound | inhibitor of BET binding to histones | TargetMol [targetmol.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
Troubleshooting poor solubility of (R)-BAY1238097 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the BET inhibitor, (R)-BAY1238097, with a focus on addressing challenges related to its solubility in in vitro experimental settings.
Troubleshooting Guides & FAQs
Q1: I'm observing precipitation of this compound when I add my DMSO stock to the aqueous cell culture medium. How can I resolve this?
A1: This is a common issue stemming from the low aqueous solubility of this compound. While highly soluble in DMSO, it can precipitate upon dilution into an aqueous environment. Here are several steps to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.5%, as higher concentrations can be cytotoxic.
-
Modify Stock Concentration: Preparing an overly concentrated DMSO stock can lead to precipitation upon dilution. Consider lowering the stock concentration and adjusting the volume added to your media accordingly, while maintaining the final desired concentration of this compound.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound stock can sometimes improve solubility.
-
Sonication: If a small amount of precipitate is observed after dilution, brief sonication in a water bath sonicator may help to redissolve the compound. However, this may not be a permanent solution, and the compound could precipitate again over time.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It exhibits high solubility in DMSO, up to 150 mg/mL.[1]
Q3: Can I use other organic solvents to dissolve this compound?
A3: While other organic solvents might be used, DMSO is the most commonly reported and recommended solvent for achieving high stock concentrations. If you choose to use an alternative solvent, it is crucial to first test its compatibility with your specific cell line and assay, as some solvents can be more toxic than DMSO.
Q4: My in vitro assay results are inconsistent. Could this be related to the solubility of this compound?
A4: Yes, inconsistent results can be a direct consequence of poor compound solubility. If the compound precipitates, the actual concentration in solution will be lower and more variable than intended. Visually inspect your assay plates under a microscope for any signs of precipitation. If you suspect solubility issues, it is recommended to prepare fresh dilutions and consider the troubleshooting steps outlined in Q1.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations |
| DMSO | 150 mg/mL (332.18 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.54 mM) | Clear solution; suitable for in vivo use.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM) | Clear solution; suitable for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 451.56 g/mol .[1]
-
Calculate Solvent Volume: Based on the mass of the compound, calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Prepare Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the DMSO-containing solution to the aqueous medium and not the other way around.
-
Mix Thoroughly: Immediately after adding the compound, gently mix the solution by pipetting up and down or by inverting the tube to ensure rapid and uniform dispersion.
-
Final DMSO Check: Ensure the final DMSO concentration in your working solution is below 0.5% and is consistent across all experimental conditions, including vehicle controls.
Mandatory Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound.
References
Technical Support Center: Managing Adverse Effects of BAY1238097 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential adverse effects of the BET inhibitor BAY1238097 in preclinical animal studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visual aids to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is BAY1238097 and what is its mechanism of action?
A1: BAY1238097 is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of BET proteins, BAY1238097 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes such as MYC and its downstream targets.[2] This leads to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known signaling pathways affected by BAY1238097?
A2: Preclinical studies have shown that BAY1238097 impacts several signaling pathways crucial for tumor cell proliferation and survival. These include the downregulation of the NF-κB, TLR/JAK/STAT, MYC, and E2F1-regulated gene expression.[2]
Q3: What are the most common adverse effects observed with BET inhibitors as a class in animal studies?
A3: The most frequently reported class-wide adverse effects for BET inhibitors in preclinical animal models are hematological and gastrointestinal toxicities. Thrombocytopenia (low platelet count) is a common dose-limiting toxicity. Other observed side effects include anemia, neutropenia, diarrhea, weight loss, and signs of gastrointestinal distress.
Q4: Is there specific toxicity data available for BAY1238097 in animal models?
A4: Published preclinical data on BAY1238097 indicates that it is generally well-tolerated at therapeutic doses in certain models. In mouse models of acute myeloid leukemia (AML), BAY1238097 was well-tolerated at 10-15 mg/kg administered orally once daily for 9-14 days, with no obvious signs of toxicity. The maximum tolerated dose (MTD) in these studies was determined to be 15 mg/kg daily for 12 days.
Q5: What were the dose-limiting toxicities (DLTs) observed in the human clinical trial for BAY1238097?
A5: A first-in-human Phase I study of BAY1238097 was prematurely terminated due to the occurrence of DLTs at doses below the targeted therapeutic exposure. The observed DLTs in patients included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[3] While this is human data, it can inform researchers about potential adverse events to monitor in animal studies.
Troubleshooting Guides
This section provides practical guidance for managing common adverse effects that may be encountered during in vivo experiments with BAY1238097.
Issue 1: Hematological Abnormalities (Thrombocytopenia, Anemia, Neutropenia)
Initial Observation: Routine complete blood count (CBC) analysis reveals a significant decrease in platelet, red blood cell, or neutrophil counts in the BAY1238097-treated group compared to the vehicle control.
Troubleshooting Workflow:
References
- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 2. Acute and repeated dose (28 days) toxicity studies in rats and dogs of recombinant batroxobin, a snake venom thrombin-like enzyme expressed from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic safety pharmacology: the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BAY1238097 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor, (R)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the acetylated lysine-binding pockets of BET bromodomains, it prevents their interaction with acetylated histones on chromatin. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes, most notably c-Myc, and affects other signaling pathways such as NF-κB, ultimately inhibiting cancer cell proliferation and survival.[1][2][3][4]
Q2: In which cancer models has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in various hematological malignancies, including lymphoma and acute myeloid leukemia (AML).[3] It has also shown efficacy in solid tumor models such as melanoma and lung cancer.
Q3: What were the key findings from the clinical development of this compound?
A3: A first-in-human Phase I clinical trial (NCT02369029) in patients with advanced malignancies was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs) at doses below the targeted efficacious exposure.[5][6] The most common adverse events included nausea, vomiting, headache, back pain, and fatigue.[5]
Q4: What is the recommended solvent for in vitro and in vivo studies?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies in preclinical models, a common formulation involves a mixture of solvents such as DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability. It is crucial to perform solubility tests for your specific experimental conditions.
Troubleshooting Guides
In Vitro Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | Cell line variability, different proliferation rates, or inconsistent seeding density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Perform experiments at multiple time points (e.g., 24, 48, 72 hours) to account for cytostatic versus cytotoxic effects. Use a standardized protocol for your chosen viability assay (e.g., MTT, resazurin). |
| This compound precipitation in culture medium. | Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider adjusting the final DMSO concentration (typically kept below 0.5%) or using a different formulation with solubilizing agents. | |
| Weak or no c-Myc downregulation in Western Blot | Suboptimal antibody concentration or incubation time. | Optimize the primary antibody concentration and incubation time. For c-Myc, which can have a short half-life, ensure rapid cell lysis after treatment and include protease inhibitors in the lysis buffer. |
| Insufficient treatment duration or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing c-Myc downregulation in your specific cell line. | |
| Poor protein transfer or detection. | Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Ensure the activity of your HRP-conjugated secondary antibody and ECL substrate. | |
| Off-target effects or unexpected cellular responses | BET inhibitors can have broad effects on gene transcription. | Acknowledge the potential for widespread transcriptional changes. Include appropriate controls, such as a vehicle-treated group and potentially a structurally related inactive compound if available. Validate key findings with secondary assays or by examining the expression of other known BET-regulated genes. |
In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Animal toxicity (weight loss, lethargy, hunched posture) | On-target effects related to the mechanism of BET inhibition or compound-specific toxicity. The clinical trial of this compound was terminated due to adverse events.[5] | Closely monitor animal health, including daily body weight measurements and clinical observations. Consider dose reduction or a less frequent dosing schedule. Ensure the formulation is well-tolerated and does not cause acute toxicity due to the vehicle. |
| Gastrointestinal toxicity (diarrhea). | This is a known side effect of some BET inhibitors. Provide supportive care as recommended by your institution's veterinary staff. If severe, dose modification or discontinuation may be necessary. | |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site. | Conduct pharmacokinetic studies to assess drug levels in plasma and tumor tissue. Ensure the formulation provides adequate bioavailability. |
| Development of drug resistance. | The NF-κB signaling pathway has been implicated in resistance to BET inhibitors.[7] Consider combination therapies with inhibitors of pathways that may mediate resistance. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | 70 - 208 | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Diffuse Large B-cell Lymphoma | Not specified | Strong anti-tumor efficacy | [3] |
Table 3: Clinical Trial Information for this compound
| Clinical Trial ID | Phase | Status | Key Findings |
| NCT02369029 | Phase I | Terminated | Dose-limiting toxicities observed at doses below target exposure. Common adverse events included nausea, vomiting, headache, and back pain.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for c-Myc Downregulation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (dilution to be optimized) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (dilution to be optimized) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound research.
References
- 1. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of (R)-BAY1238097 in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, (R)-BAY1238097. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to three years. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for shorter periods (up to one month).[1][2][3][4] To prevent degradation from atmospheric moisture, it is recommended to store solutions under a nitrogen atmosphere.[2][4]
Q2: What is the best solvent for preparing stock solutions of this compound?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] The solubility in DMSO is high, allowing for the preparation of concentrated stocks (e.g., 10 mM or higher) that can be further diluted into aqueous buffers or cell culture media for experiments.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Optimize the dilution method: Instead of a single large dilution, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both solubility issues and potential solvent-induced cellular toxicity.
-
Use a formulation with solubilizing agents: For in vivo studies or challenging in vitro systems, specific formulations containing agents like PEG300 and Tween-80 can be used to improve solubility.[4]
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure your stock solutions are stored correctly and have not undergone excessive freeze-thaw cycles. It is best practice to use fresh aliquots for each experiment.
-
Inaccurate Concentration: Verify the concentration of your stock solution. Pipetting errors or incomplete initial dissolution can lead to inaccurate dosing.
-
Cell-based Variability: Factors such as cell passage number, cell density at the time of treatment, and inconsistencies in incubation time can all contribute to experimental variability.
-
Assay Performance: Ensure all reagents are properly prepared and that the assay is performed consistently.
Q5: How can I confirm that the observed biological effect is due to on-target inhibition of BET bromodomains by this compound?
A5: To confirm on-target activity, consider the following experimental controls:
-
Use a structurally distinct BET inhibitor: If another BET inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a dose-response analysis: A clear relationship between the concentration of this compound and the biological effect, consistent with its known IC50, suggests on-target activity.
-
Rescue experiments: If possible, overexpressing a key downstream target that is suppressed by the inhibitor (e.g., MYC) might rescue the phenotype.
-
Use an inactive analog: If available, an inactive stereoisomer or a structurally similar but inactive compound can be used as a negative control.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity
-
Potential Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Prepare a new stock solution from the solid compound.
-
Assess stock solution integrity: If you have access to analytical instrumentation, such as HPLC, you can analyze your old and new stock solutions to check for degradation products.
-
Optimize storage: Ensure you are following the recommended storage conditions (aliquoted, -80°C, protected from light).
-
Evaluate stability in assay media: The compound may be unstable in your specific experimental media. Consider performing a time-course experiment to assess its stability under your assay conditions (see Protocol 2).
-
Issue 2: Unexpected Cellular Toxicity
-
Potential Cause: Off-target effects or solvent toxicity.
-
Troubleshooting Steps:
-
Determine the cytotoxic threshold: Perform a cell viability assay to identify the concentration range that is non-toxic to your cells.
-
Lower the inhibitor concentration: Conduct your functional assays at concentrations at or below the cytotoxic threshold.
-
Check the solvent concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Include proper controls: Use a vehicle control (media with the same final DMSO concentration but no inhibitor) in all experiments.
-
Quantitative Stability Data
The following tables provide illustrative stability data for this compound in various solutions. This data is representative and based on the typical stability profiles of similar small molecule inhibitors. For critical applications, it is recommended to perform your own stability assessment.
Table 1: Long-Term Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months | % Remaining after 1 Year |
| -80°C | >99% | >99% | 98% | 95% |
| -20°C | 98% | 94% | 88% | 75% |
| 4°C | 90% | 75% | 55% | <20% |
| 25°C (Room Temp) | 70% | <40% | <10% | Not Detected |
Table 2: Short-Term Stability of this compound (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Time Point | % Remaining |
| 0 hours | 100% |
| 2 hours | 98% |
| 8 hours | 92% |
| 24 hours | 85% |
| 48 hours | 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated balance in a chemical fume hood.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, use a sonicating water bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
The solution to be tested for stability (e.g., PBS, cell culture medium)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare the test solution containing this compound at the desired final concentration by diluting the DMSO stock. Ensure the final DMSO concentration is consistent across all samples.
-
Dispense the solution into several vials, one for each time point.
-
For the t=0 sample, immediately quench the reaction by adding an equal volume of acetonitrile. This will precipitate proteins (if present) and stop further degradation.
-
Incubate the remaining vials under the desired storage conditions (e.g., 37°C for cell culture media stability).
-
-
Sample Collection:
-
At each designated time point (e.g., 2, 8, 24, 48 hours), take one vial and quench the sample with an equal volume of acetonitrile.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visualizations
References
Validation & Comparative
A Preclinical Comparison of (R)-BAY1238097 and Other BET Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology. These epigenetic readers play a pivotal role in regulating the transcription of key oncogenes, making them a focal point for the development of novel cancer therapies. This guide provides an objective comparison of the preclinical efficacy of (R)-BAY1238097 against other notable BET inhibitors, including JQ1, OTX015, and ABBV-075. The information is supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action of BET Inhibitors
BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4. This action displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery to the promoters and enhancers of target genes. A key downstream effect of BET inhibition is the suppression of the MYC oncogene, a critical driver in many human cancers.[1][2] This disruption of oncogenic signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]
In Vitro Efficacy: A Comparative Analysis
The anti-proliferative activity of this compound and other BET inhibitors has been evaluated across a range of cancer cell lines, with a particular focus on hematological malignancies like lymphoma. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Lymphoma Cell Line Panel | Lymphoma | Median: 70-208 | [4][5] |
| This compound | TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~200 | [6] |
| This compound | OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~250 | [6] |
| JQ1 | SUDHL2 | Diffuse Large B-cell Lymphoma | <1000 | [3] |
| JQ1 | Toledo | Diffuse Large B-cell Lymphoma | <1000 | [7] |
| JQ1 | Jurkat | T-cell Lymphoma | ~200 | [8] |
| OTX015 | Lymphoma Cell Line Panel | Lymphoma | Varies (nM range) | [9] |
| OTX015 | SUDHL1 | Anaplastic Large Cell Lymphoma | ~100 | [10] |
| OTX015 | Karpas 299 | Anaplastic Large Cell Lymphoma | ~150 | [10] |
| ABBV-075 | SUDHL2 | Diffuse Large B-cell Lymphoma | <500 | [11] |
| ABBV-075 | Pfeiffer | Diffuse Large B-cell Lymphoma (GCB subtype) | <500 | [11] |
In Vivo Preclinical Efficacy
The anti-tumor activity of these BET inhibitors has also been assessed in various animal models, providing crucial insights into their potential therapeutic efficacy in a more complex biological system.
| Compound | Cancer Model | Animal Model | Dosing Schedule | Key Findings | Reference |
| This compound | Diffuse Large B-cell Lymphoma | Xenograft | Not Specified | Strong anti-tumor efficacy as a single agent. | [4][5] |
| JQ1 | Diffuse Large B-cell Lymphoma | Xenograft | 50 mg/kg, daily | Significantly suppressed tumor growth and improved survival. | [3] |
| OTX015 | Diffuse Large B-cell Lymphoma | Xenograft (SU-DHL-2 cells) | 25 mg/kg, orally, twice daily | Reduced growth of lymphoma xenografts. | [9] |
| ABBV-075 | Non-Hodgkin Lymphoma | Xenograft | Not Specified | Efficiently triggers apoptosis. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of BET inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, cells are treated with serial dilutions of the BET inhibitors (e.g., this compound, JQ1, etc.) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human diffuse large B-cell lymphoma cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) and injected subcutaneously into the flank of the mice.[14]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The BET inhibitors or vehicle control are administered to the mice according to the specified dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or gene expression profiling, to assess the pharmacodynamic effects of the drug.
Signaling Pathways Targeted by BET Inhibitors
Gene expression profiling of lymphoma cells treated with this compound has revealed the targeting of several key signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways.[4][5] The gene expression signatures of this compound also show significant overlap with those of other BET inhibitors, indicating a common mechanism of action.[4][5] Furthermore, BET inhibitors have been shown to impact pathways related to cell cycle regulation and chromatin structure.[4][5] The broad effects on these critical cancer-related pathways underscore the therapeutic potential of this class of drugs.
References
- 1. onclive.com [onclive.com]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Characterization of Super-Enhancer Associated Dependencies in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
Synergistic Antitumor Effects of (R)-BAY1238097 and EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed when combining the BET bromodomain inhibitor, (R)-BAY1238097, with EZH2 inhibitors. The data presented herein is derived from preclinical studies and is intended to inform further research and development in oncology.
Introduction to this compound and EZH2 Inhibitors
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate the transcription of key oncogenes such as MYC.[1][2] By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of target gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[1]
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3] In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes.[3] EZH2 inhibitors block this activity, leading to the re-expression of these silenced genes and subsequent anti-tumor effects.[3]
The combination of BET and EZH2 inhibitors represents a promising therapeutic strategy, as it targets two distinct and complementary epigenetic pathways that are often dysregulated in cancer.[2][4]
Quantitative Data on Synergistic Effects
Preclinical studies have demonstrated a significant synergistic or additive anti-proliferative effect when combining this compound with the EZH2 inhibitor DZNep in Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell lines, particularly those with mutations in EZH2. The synergy has been quantified using the Chou-Talalay method, with the Combination Index (CI) serving as a measure of the interaction between the two drugs. A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 indicates an additive effect, and a value greater than 1.2 suggests antagonism.
| Cell Line | EZH2 Status | This compound + DZNep Combination Index (CI) | Effect |
| WSU-DLCL2 | Mutant | 0.7 | Synergistic |
| KARPAS422 | Mutant | 0.7 | Synergistic |
| SU-DHL6 | Mutant | 1.0 | Additive |
| SU-DHL4 | Mutant | 1.1 | Additive |
| Toledo | Wild-Type | 1.3 | No Benefit |
| DOHH2 | Wild-Type | 1.6 | No Benefit |
| Farage | Wild-Type | 3.1 | No Benefit |
Data extracted from Bernasconi et al. The study assessed the combination for 72 hours in eight GCB-DLBCL cell lines.
Mechanism of Synergistic Action
The synergistic interaction between this compound and EZH2 inhibitors stems from their complementary mechanisms of action on the cancer cell epigenome. This compound targets the transcriptional activation of oncogenes, while EZH2 inhibitors reverse the repressive silencing of tumor suppressor genes. This dual approach leads to a more profound and durable anti-tumor response than either agent alone.
Caption: Mechanism of synergy between this compound and EZH2 inhibitors.
Experimental Protocols
The following is a representative protocol for assessing the synergistic effects of this compound and an EZH2 inhibitor in lymphoma cell lines.
Cell Culture
GCB-DLBCL cell lines (e.g., WSU-DLCL2, KARPAS422, SU-DHL6, SU-DHL4, Toledo, DOHH2, Farage) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
After 24 hours, cells are treated with increasing concentrations of this compound, an EZH2 inhibitor (e.g., DZNep or Tazemetostat), or a combination of both at a constant ratio.
-
Following a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Synergy Analysis
The Chou-Talalay method is used to determine the nature of the drug interaction. The Combination Index (CI) is calculated using software such as CompuSyn.
-
CI < 0.9: Synergy
-
0.9 < CI < 1.1: Additive effect
-
CI > 1.2: Antagonism
Caption: Workflow for assessing drug synergy.
Conclusion
The combination of the BET inhibitor this compound and an EZH2 inhibitor demonstrates significant synergistic or additive anti-tumor activity in preclinical models of GCB-DLBCL, particularly in cell lines harboring EZH2 mutations. This combination therapy warrants further investigation as a potential treatment for lymphomas and other malignancies with dysregulated epigenetic landscapes. The data suggests that EZH2 mutation status may serve as a predictive biomarker for the efficacy of this combination.
References
- 1. Therapeutic Targeting of EZH2 and BET BRD4 in Pediatric Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET and EZH2 Inhibitors: Novel Approaches for Targeting Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-BAY1238097 and JQ1 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic cancer therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs, particularly for hematological malignancies. These inhibitors function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and disrupting the transcription of key oncogenes, most notably MYC. This guide provides a comparative analysis of two prominent BET inhibitors, (R)-BAY1238097 and JQ1, focusing on their performance in leukemia cell lines.
Mechanism of Action
Both this compound and JQ1 are potent inhibitors of the BET family of proteins. By displacing BRD4 from chromatin, they effectively suppress the transcription of BRD4-target genes, including the master regulator of cell proliferation, c-Myc.[1][2][3] The downregulation of c-Myc leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in leukemia cells.[4][5] JQ1 has also been shown to inhibit c-Myc-mediated glycolysis in acute lymphocytic leukemia cells.[4]
Data Presentation: A Comparative Overview
Quantitative data for this compound and JQ1 are summarized below. It is important to note that direct head-to-head comparative studies in the same leukemia cell lines under identical experimental conditions are limited in the publicly available literature. The data presented is compiled from various independent studies.
Table 1: In Vitro Potency and Efficacy in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | IC50 / GI50 | Reference |
| This compound | THP-1, MOLM-13, KG-1 | AML | Strong efficacy (T/C between 13-20%) in vivo | [6] |
| General | - | <100 nM (TR-FRET assay) | [6] | |
| JQ1 | NALM6 | B-ALL | 0.93 µM | [4] |
| REH | B-ALL | 1.16 µM | [4] | |
| SEM | B-ALL | 0.45 µM | [4] | |
| RS411 | B-ALL | 0.57 µM | [4] | |
| OCI-AML2 | AML | < 1 µM | [5] | |
| OCI-AML3 | AML | < 1 µM | [5] | |
| MOLM-14 | AML | < 1 µM | [5] | |
| KG-1 | AML | < 1 µM | [5] | |
| MOLM13 | AML | IC50 for apoptosis: 1480 nM | [7] | |
| MV4-11 | AML | - | - | |
| HL-60 | AML | - | - | |
| U937 | AML | - | - |
T/C: Treatment over Control, a measure of in vivo anti-tumor activity. IC50 values for JQ1 are from cell viability or growth inhibition assays.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BET inhibitors in leukemia cell lines are provided below.
Cell Viability Assay
Principle: To quantify the effect of the BET inhibitor on the growth and survival of leukemia cell lines.
Protocol (General):
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 2,000-10,000 cells/well in complete culture medium.
-
Treatment: Add serial dilutions of the BET inhibitor (e.g., this compound or JQ1) or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's instructions.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay
Principle: To determine the induction of apoptosis in leukemia cells following treatment with a BET inhibitor.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat leukemia cells with the BET inhibitor or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[4][9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Gene Expression Analysis
Principle: To quantify the changes in the expression of target genes, such as MYC and its downstream effectors, following BET inhibitor treatment.
Protocol (Quantitative Real-Time PCR - qRT-PCR):
-
Cell Treatment: Treat leukemia cells with the BET inhibitor or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., MYC, BCL2, CDK4/6) and a housekeeping gene for normalization (e.g., GAPDH).[2]
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[2]
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Caption: Mechanism of action of BET inhibitors in leukemia cells.
Experimental Workflow
Caption: General experimental workflow for comparing BET inhibitors.
Conclusion
Both this compound and JQ1 are potent BET inhibitors with demonstrated anti-leukemic activity, primarily through the downregulation of the c-Myc oncogene. JQ1 has been extensively characterized in a variety of leukemia cell lines, with a wealth of publicly available data on its efficacy and mechanism. This compound has shown strong preclinical promise in AML models. While direct comparative data is limited, the information available suggests that both compounds are valuable tools for research and potential therapeutic development. Further head-to-head studies are warranted to delineate the specific advantages of each inhibitor in different leukemia subtypes. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of these and other BET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain inhibition promotes De-repression of TXNIP and activation of ASK1-MAPK pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-BAY1238097 and Other BET Inhibitors in Preclinical Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of (R)-BAY1238097, a novel Bromodomain and Extra-Terminal (BET) inhibitor, against other well-characterized BET inhibitors such as JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). The information presented is collated from various preclinical studies in lymphoma models, offering insights into their relative potency and mechanisms of action.
Executive Summary
This compound is a potent BET inhibitor with significant anti-proliferative activity in a broad range of lymphoma cell lines.[1] Its mechanism of action involves the downregulation of key oncogenic signaling pathways, including NF-κB, JAK/STAT, and MYC, which are critical for the survival and proliferation of lymphoma cells.[1][2] While direct head-to-head studies with uniform experimental conditions are limited, the available data suggests that this compound exhibits comparable or superior potency to other established BET inhibitors in lymphoma models.
Data Presentation
Table 1: Comparative Anti-Proliferative Activity of BET Inhibitors in Lymphoma Cell Lines (IC50 values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BET inhibitors in various lymphoma cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.
| Inhibitor | Cell Line(s) | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | Panel of 27 DLBCL, 10 MCL, and others | Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL) | Median: 70-208 | [1] |
| JQ1 | SUDHL-4, JEKO-1 | DLBCL, MCL | ~1000 | [3] |
| TMD8, Pfeiffer, SUDHL2 | DLBCL | Not specified, used at effective concentrations | [2] | |
| OTX015 (Birabresib) | Panel of mature B-cell lymphoid tumors | B-cell Lymphomas | Median: 240 | [4] |
| ABBV-075 (Mivebresib) | SUDHL2 | DLBCL | Sensitive (IC50 not specified) | [2] |
| Panel of hematologic malignancies | Various | Not specified, potent activity reported | [5] |
Signaling Pathways and Mechanisms of Action
BET inhibitors, including this compound, exert their anti-tumor effects by displacing BET proteins (primarily BRD4) from acetylated histones, leading to the transcriptional repression of key oncogenes and survival factors.[2]
NF-κB, TLR, and JAK/STAT Signaling
Preclinical studies have demonstrated that this compound targets the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[1] These pathways are often constitutively active in lymphoma and contribute to cell survival, proliferation, and inflammation. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in lymphoma cells.[2]
Caption: this compound inhibits BET proteins, which in turn downregulates the transcription of target genes activated by the NF-κB and JAK/STAT pathways in lymphoma.
MYC and E2F1 Signaling
A key mechanism of action for BET inhibitors is the suppression of the MYC oncogene.[2] MYC is a master transcriptional regulator that drives cell proliferation and is frequently dysregulated in lymphomas. This compound has been shown to downregulate MYC and E2F1-regulated genes.[1] E2F1 is a transcription factor that plays a crucial role in cell cycle progression and is often co-regulated with MYC.
Caption: this compound disrupts the positive feedback loop between MYC and E2F1 by inhibiting BET protein-mediated transcription of MYC, leading to cell cycle arrest.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound and other BET inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Lymphoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, cells are treated with serial dilutions of the BET inhibitor (e.g., this compound, JQ1) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[6][7][8]
-
Formazan (B1609692) Formation: Plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as BRD4, MYC, and E2F1.
Workflow:
Caption: General workflow for Western blot analysis of protein expression.
Detailed Protocol:
-
Cell Treatment and Lysis: Lymphoma cells are treated with the desired concentrations of BET inhibitors for a specified time. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-MYC, anti-E2F1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.
Conclusion
This compound is a promising BET inhibitor with potent anti-lymphoma activity demonstrated in preclinical models. Its ability to concurrently target multiple oncogenic pathways, including NF-κB, JAK/STAT, and MYC, underscores its therapeutic potential. While further head-to-head clinical studies are necessary for a definitive comparison, the available preclinical data positions this compound as a strong candidate for continued development in the treatment of lymphoma and potentially other hematological malignancies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound and other epigenetic modifiers.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 inhibition sensitizes aggressive non-Hodgkin lymphomas to PI3Kδ inhibitors by suppressing PI3K reactivation and c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Downstream Targets of (R)-BAY1238097: A Comparative Guide for Researchers
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, a class of epigenetic readers crucial for the transcriptional regulation of key oncogenes. This guide provides a comprehensive comparison of this compound with other notable BET inhibitors, focusing on their downstream targets, cellular potency, and the experimental methodologies used for their characterization.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BET inhibition.
Mechanism of Action: Disrupting Transcriptional Elongation
This compound, like other BET inhibitors, functions by competitively binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. This action prevents the recruitment of these proteins to acetylated histones at gene promoters and super-enhancers, thereby disrupting chromatin remodeling and inhibiting the transcription of critical growth-promoting genes[1][3][4]. A primary consequence of BET inhibition is the suppression of the super elongation complex (SEC), leading to a reduction in the expression of key oncogenes such as c-MYC[3][5][6].
Comparative Analysis of Downstream Targets and Cellular Potency
This compound demonstrates a distinct profile of downstream target modulation, impacting several critical signaling pathways implicated in cancer pathogenesis. Gene expression profiling has revealed that this compound targets the NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, and genes involved in cell cycle regulation and chromatin structure[7].
A hallmark of this compound and other BET inhibitors is the significant downregulation of the proto-oncogene c-MYC and its downstream transcriptional program[4][5][8]. This is a key driver of their anti-proliferative effects in various cancer models. Furthermore, a clinical study with BAY1238097 showed a trend towards decreased MYC and increased HEXIM1 expression, a negative regulator of the P-TEFb complex, further supporting the mechanism of transcriptional inhibition[8].
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized BET inhibitors.
Table 1: Comparative in vitro Potency (IC50) of BET Inhibitors in Biochemical Assays
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | BET (unspecified) | TR-FRET | <100[5] |
| BRD4 | NanoBRET | 63[5] | |
| BRD2 | NanoBRET | 609[5] | |
| BRD3 | NanoBRET | 2430[5] | |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77[9] |
| BRD4 (BD2) | AlphaScreen | 33[9] | |
| OTX015/MK-8628 | BRD2, BRD3, BRD4 | Competitive Binding | 92-112[10] |
| ABBV-075/Mivebresib | BRD4 | TR-FRET | Ki = 1.5[11][12] |
| RVX-208/Apabetalone | BRD (BD2) | (not specified) | 510[13] |
| BRD (BD1) | (not specified) | 87,000[13] |
Table 2: Comparative Anti-proliferative Activity (IC50) of BET Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | Cancer Type | IC50 Range (nM) |
| This compound | Lymphoma cell lines | Lymphoma | 70 - 208[7] |
| JQ1 | NMC 797 | NUT Midline Carcinoma | ~500[9] |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | 3,500[14] | |
| OTX015/MK-8628 | AML and ALL cell lines | Acute Myeloid & Lymphoblastic Leukemia | Submicromolar in sensitive lines[15] |
| ABBV-075/Mivebresib | Hematologic and Solid Tumor cell lines | Various Cancers | Broadly active, potent[16] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and downstream effects of BET inhibitors, a variety of experimental techniques are employed. The following diagrams illustrate the core signaling pathway affected by these inhibitors and a typical workflow for their characterization.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of BET inhibitors.
Figure 2: General experimental workflow for the preclinical evaluation of BET inhibitors.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay is designed to measure the binding of a test compound to a BET bromodomain by competing with a known fluorescently labeled ligand.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1)
-
Fluorescently labeled tracer ligand
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compound (e.g., this compound)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of the BET bromodomain protein and the fluorescent tracer to the wells of the 384-well plate.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the Europium-labeled antibody and incubate for an additional period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay in Live Cells
This assay measures the binding of a test compound to a full-length BET protein within a cellular environment.
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)
-
NanoBRET™ tracer
-
Opti-MEM® I Reduced Serum Medium
-
Test compound
-
96-well white assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid and culture for 24 hours.
-
Harvest and resuspend the transfected cells in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Add the NanoBRET™ tracer to all wells at a fixed concentration.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ substrate to all wells.
-
Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.
Gene Expression Profiling by RNA-Sequencing
This method provides a comprehensive analysis of the transcriptional changes induced by a BET inhibitor.
Materials:
-
Cancer cell line of interest
-
Test compound
-
RNA extraction kit
-
Library preparation kit for sequencing
-
Next-generation sequencing platform
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with the test compound at a relevant concentration (e.g., IC50) or with a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare sequencing libraries from the RNA samples, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control samples.
-
Perform pathway analysis and gene set enrichment analysis to identify the biological processes and signaling pathways affected by the compound.
Conclusion
This compound is a potent BET inhibitor that exerts its anti-cancer effects through the targeted disruption of key transcriptional programs. Its downstream effects, particularly the suppression of the MYC oncogene and the modulation of the NFKB, JAK/STAT, and cell cycle pathways, are consistent with the established mechanism of action for this class of inhibitors. The comparative data presented in this guide highlight the varying potencies and specificities of different BET inhibitors, underscoring the importance of comprehensive preclinical evaluation to identify the most promising therapeutic candidates for specific cancer types. The provided experimental protocols offer a foundation for researchers to further investigate the downstream targets and cellular effects of this compound and other novel BET inhibitors.
References
- 1. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of (R)-BAY1238097: A BET Bromodomain Inhibitor in Oncology
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the preclinical activity of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BET inhibitors in oncology. We will objectively compare the performance of this compound with other well-characterized BET inhibitors, supported by available experimental data.
Introduction to BET Inhibition in Cancer Therapy
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to promoters and enhancers of target genes.[1][3] In many cancers, BET proteins are aberrantly recruited to super-enhancers of key oncogenes, such as MYC, leading to their overexpression and driving tumor cell proliferation and survival.[4][5]
BET inhibitors, such as this compound, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin.[1][6] This disruption of chromatin binding leads to the transcriptional suppression of key oncogenes and other genes involved in cell cycle progression and apoptosis, offering a promising therapeutic strategy for a variety of malignancies.[4][5]
This compound: Mechanism of Action and Preclinical Activity
This compound is a novel, orally available small molecule that potently and selectively inhibits the binding of BET proteins to histones.[7] Its mechanism of action involves the disruption of chromatin remodeling, leading to the downregulation of growth-promoting genes.[1]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound and other BET inhibitors is depicted in the following signaling pathway diagram.
In Vitro Activity of this compound
Preclinical studies have demonstrated the anti-proliferative activity of this compound across a panel of cancer cell lines, with notable efficacy in hematological malignancies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lymphoma | |||
| Various | Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), etc. | Median: 70 - 208 | [8][9] |
| Melanoma | |||
| CHL-1 | Melanoma (BRAF wild-type) | < 500 | [10] |
| COLO-792 | Melanoma (BRAF wild-type) | < 500 | [10] |
| A375 | Melanoma (BRAF mutant) | < 500 | [10] |
| G-361 | Melanoma (BRAF mutant) | < 500 | [10] |
| Leukemia & Myeloma | |||
| Various | Acute Myeloid Leukemia (AML) & Multiple Myeloma (MM) | < 100 | [7] |
(Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.)
Comparative Analysis with Other BET Inhibitors
To provide a broader context for the activity of this compound, this section compares its preclinical performance with other well-known pan-BET inhibitors, including JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). It is important to note that these comparisons are based on data from different studies and may not represent direct head-to-head comparisons.
| Inhibitor | Cancer Type(s) with Notable Activity | Representative IC50/GI50 Range (nM) | Key Findings |
| This compound | Lymphoma, Melanoma, AML, MM | 70 - 208 (Lymphoma) | Strong anti-proliferative activity in lymphoma models; targets NFKB, MYC, and E2F1 pathways.[8][9] |
| JQ1 | Leukemia, Lymphoma, Multiple Myeloma, NUT Midline Carcinoma, Lung Cancer | 50 - 500 | Seminal BET inhibitor; demonstrates broad anti-cancer activity; downregulates MYC.[5][11] |
| OTX015 | Leukemia, Lymphoma, Glioblastoma, Neuroblastoma, Lung Cancer | 100 - 400 | Orally bioavailable; shows efficacy in various solid and hematological tumors; downregulates MYC and MYCN.[11] |
| ABBV-075 | AML, Non-Hodgkin Lymphoma, Multiple Myeloma, Prostate Cancer | 50 - 300 (Hematological) | Induces apoptosis in hematological malignancies and G1 cell-cycle arrest in solid tumors.[12][13][14] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of BET inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow:
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting a dose-response curve.[6]
Target Engagement Assay (NanoBRET™)
This assay measures the binding of the inhibitor to its target protein within living cells.
Protocol:
-
Cell Transfection: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target BET protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells are plated into 96-well plates.
-
Compound Addition: Cells are incubated with varying concentrations of the BET inhibitor.
-
Tracer Addition: A fluorescent tracer that also binds to the BET bromodomain is added.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. If the inhibitor is bound to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 for target engagement can then be calculated.[15]
Clinical Development and Future Perspectives
A first-in-human Phase I clinical trial of this compound was initiated in patients with advanced malignancies (NCT02369029). However, the study was prematurely terminated due to the occurrence of dose-limiting toxicities at exposures below the targeted therapeutic level.[16] This highlights a common challenge in the development of pan-BET inhibitors, where on-target toxicities can limit their therapeutic window.[4]
Despite the discontinuation of the clinical development of this compound, the preclinical data underscores the potent anti-tumor activity of this compound, particularly in hematological malignancies. The insights gained from its study contribute to the broader understanding of BET inhibition in cancer therapy. Future research in this area is focused on developing more selective BET inhibitors (e.g., targeting specific bromodomains or individual BET proteins) and exploring rational combination strategies to enhance efficacy and mitigate toxicity.[5][17]
References
- 1. Facebook [cancer.gov]
- 2. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. BAY 1238097 - AdisInsight [adisinsight.springer.com]
- 17. onclive.com [onclive.com]
A Preclinical Comparative Guide: (R)-BAY1238097 and the Landscape of Standard-of-Care Therapies in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for the bromodomain and extra-terminal (BET) inhibitor (R)-BAY1238097 in the context of standard-of-care (SoC) therapies for Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM). It is important to note that the clinical development of BAY1238097 was prematurely terminated due to unexpected toxicities in a Phase I trial.[1] Consequently, direct head-to-head comparative clinical data with standard-of-care regimens is unavailable. This document, therefore, focuses on the preclinical rationale and performance of BAY1238097 and other BET inhibitors, offering insights into their potential therapeutic role. The data for this compound, the less active R-isomer, is limited; much of the available information pertains to its more active counterpart, BAY1238097.
Mechanism of Action: BET Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in gene transcription.[2] They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to promoters and enhancers of key oncogenes, most notably MYC.[2][3]
This compound, like other BET inhibitors, competitively binds to the acetyl-lysine binding pockets of BET proteins.[2] This displaces them from chromatin, leading to the transcriptional downregulation of oncogenes such as MYC and the anti-apoptotic protein BCL2.[4] This disruption of oncogenic signaling pathways results in decreased cell proliferation and induction of apoptosis in cancer cells.
Data Presentation: Preclinical Efficacy
The following tables summarize the preclinical activity of BAY1238097 and other BET inhibitors. Direct comparisons with standard-of-care therapies in these preclinical studies are limited, but data on synergistic combinations are presented where available.
Table 1: In Vitro Anti-proliferative Activity of BAY1238097 in Lymphoma
| Cell Line Type | Number of Cell Lines | Median IC50 (nmol/L) | Reference |
| Lymphoma-derived | Large panel | 70 - 208 | [5][6] |
| B-cell Lymphoma | - | Higher activity than in T-cell lymphomas | [7] |
| DLBCL (ABC/GCB subtypes) | 27 | No significant difference between subtypes | [7] |
Table 2: In Vivo Efficacy of BAY1238097 in Hematologic Malignancy Models
| Cancer Type | Model | Treatment | Efficacy Endpoint (T/C %)* | Reference |
| AML | THP-1, MOLM-13, KG-1 xenografts | 15 mg/kg, orally, daily | 13 - 20% | [8] |
| Multiple Myeloma | MOLP-8 xenograft | 15 mg/kg, orally, daily | 3% | [8] |
| Lung Cancer | NCI-H1373 xenograft | 12 mg/kg, orally, daily | 16% | [9] |
| SCLC | NCI-H526 xenograft | 10 mg/kg, orally, daily | 7% | [9] |
*T/C % (Treatment/Control) indicates the relative tumor growth inhibition.
Table 3: Synergistic Activity of BET Inhibitors with Standard-of-Care Agents
| Cancer Type | BET Inhibitor | Combination Agent | Preclinical Finding | Reference |
| AML | INCB054329 | Venetoclax (B612062) (BCL2 inhibitor) | Combination reduced AML burden in cell line and PDX models without added toxicity. | [10][11] |
| AML | ABBV-075 | Venetoclax | Synergistically induced apoptosis and was more effective in reducing AML cell-burden and improving survival in vivo. | [12] |
| Multiple Myeloma | CPI203 | Lenalidomide (B1683929) + Dexamethasone (B1670325) | Combination decreased tumor burden in vivo and inhibited proliferation in Len/Dex-resistant cells. | [13][14] |
| DLBCL | BAY1238097 | Ibrutinib (B1684441) (BTK inhibitor) | Synergistic activity in ABC-DLBCL cell lines with L265P-MYD88 mutation. | [7] |
Benchmarking Against Standard-of-Care Therapies
Diffuse Large B-cell Lymphoma (DLBCL)
-
Standard of Care: R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) is the established first-line treatment.
-
Preclinical Comparison: No direct preclinical studies comparing BAY1238097 with R-CHOP were identified. Preclinical work has shown that BET inhibitors are active in DLBCL cell lines, irrespective of the ABC/GCB subtype.[7] Given that the ABC subtype is often characterized by chronic active B-cell receptor (BCR) and NF-κB signaling, the demonstrated synergy of BAY1238097 with the BTK inhibitor ibrutinib in MYD88-mutated ABC-DLBCL cells suggests a potential role for BET inhibitors in targeting specific, genetically-defined subsets of DLBCL that are less responsive to standard chemoimmunotherapy.[7][15]
Acute Myeloid Leukemia (AML)
-
Standard of Care: Intensive induction chemotherapy ("7+3" regimen of cytarabine (B982) and an anthracycline) for fit patients, and hypomethylating agents (e.g., azacitidine) combined with the BCL2 inhibitor venetoclax for older or unfit patients.
-
Preclinical Comparison: The mechanism of BET inhibitors involves the downregulation of both MYC and BCL2.[4] This provides a strong rationale for combining BET inhibitors with venetoclax. Preclinical studies with other BET inhibitors like ABBV-075 and INCB054329 have consistently demonstrated synergy with venetoclax, leading to enhanced apoptosis and reduced leukemia burden in both in vitro and in vivo AML models.[10][12][16] This suggests that BET inhibitors could be used to overcome potential resistance to venetoclax, which can be mediated by the upregulation of other anti-apoptotic proteins like MCL-1, a process that can also be suppressed by BET inhibition.[12]
Multiple Myeloma (MM)
-
Standard of Care: Combination therapies including proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (IMiDs) like lenalidomide, and corticosteroids.
-
Preclinical Comparison: Lenalidomide's mechanism of action involves the degradation of the transcription factors Ikaros and Aiolos, which in turn downregulates MYC. Since BET inhibitors also target MYC transcription, there is a clear rationale for combining these agents. A preclinical study using the BET inhibitor CPI203 demonstrated that its combination with lenalidomide and dexamethasone led to a significant decrease in tumor burden in a mouse xenograft model of myeloma and was effective in lenalidomide-resistant cell lines.[13][14] This suggests that BET inhibition could be a strategy to enhance the efficacy of IMiD-based regimens or to treat patients who have developed resistance.
Experimental Protocols
Detailed protocols for the specific studies cited are proprietary. However, the following sections describe the standard methodologies for key experiments used in the preclinical evaluation of BET inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a compound.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to each well.
-
Incubation & Measurement: For MTT, after a 4-hour incubation, formazan (B1609692) crystals are solubilized, and absorbance is read at 570 nm. For CellTiter-Glo®, after a brief incubation, luminescence is measured.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value is calculated.[17]
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with human cancer cells.[18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage) at a specified dose and schedule. The control group receives a vehicle.[8]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Efficacy is often expressed as the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) as a percentage.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as MYC and BCL2, following drug treatment.
-
Cell Lysis: Cells treated with this compound are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the Bradford assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel, which separates proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-MYC, anti-BCL2) and a loading control (e.g., anti-β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the protein bands.[19][20]
Conclusion
While this compound itself did not progress through clinical trials, the preclinical data for BAY1238097 and the broader class of BET inhibitors highlight a compelling biological rationale for their use in hematologic malignancies. The mechanism of downregulating key oncogenes like MYC and BCL2 positions these agents as potentially valuable components of combination therapies. Preclinical evidence strongly suggests synergistic effects with established standard-of-care agents such as venetoclax in AML and lenalidomide in multiple myeloma. Future research may focus on developing BET inhibitors with more favorable toxicity profiles and further exploring their efficacy in genetically defined patient populations who are most likely to benefit from this therapeutic strategy.
References
- 1. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Ibrutinib with R-CHOP Chemotherapy in Genetic Subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 17. benchchem.com [benchchem.com]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-BAY1238097: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like (R)-BAY1238097 is a critical component of laboratory safety and environmental responsibility. As a potent and selective inhibitor of BET binding to histones, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.[1][2] Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][3] All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[1][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound and associated waste follows a structured protocol to ensure safety and regulatory compliance.
-
Waste Identification and Segregation: At the point of generation, separate waste into distinct streams. Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste.[1][2][4]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental solutions, and the initial rinsate of "empty" containers, in a designated, leak-proof hazardous waste container.[1][5] The container material must be compatible with the solvents used.
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, and contaminated labware, must be collected in a separate, clearly labeled hazardous waste container for solids.[1]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Container Management:
-
Use containers that are in good condition, compatible with the waste, and have a tightly sealing cap.[4][6]
-
Containers must be kept closed except when actively adding waste to prevent spills and evaporation.[1][4]
-
It is best practice to use secondary containment to mitigate any potential leaks.[1][2]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[1][2][4]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4] This area should be away from general lab traffic.
-
Disposal Request: Once a waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[1][2] Provide them with all necessary information about the compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to the biologically active and potent nature of the compound.[2] |
| Liquid Waste Container | Compatible, leak-proof, with a tight-fitting lid (e.g., glass or appropriate plastic). | To prevent leaks, spills, and evaporation.[1][4] |
| Solid Waste Container | Clearly labeled, durable container with a lid. | To safely contain contaminated materials.[1] |
| "Empty" Container Rinsate | Collect the first rinse (or first three for highly toxic compounds) as hazardous liquid waste.[5] | To ensure residual compound is captured and disposed of properly. |
| Storage Limit in SAA | Do not exceed 55 gallons of chemical waste or one quart of acutely toxic waste.[4] | To comply with regulations and minimize risk. |
Experimental Protocols
Decontamination of Glassware:
-
Rinse the glassware with a small amount of a suitable solvent that will dissolve this compound.
-
Collect this first rinsate in the designated hazardous liquid waste container.[5]
-
For compounds with high toxicity, repeat this rinsing process two more times, collecting all rinsate as hazardous waste.[5]
-
After the initial hazardous rinses, the glassware can typically be washed using standard laboratory procedures.
Spill Response:
In the event of a spill, it should be treated as a major incident.[1]
-
Evacuate the immediate area.
-
Notify your supervisor and the institution's EHS department immediately.[1]
-
Follow the specific procedures provided by your EHS for hazardous chemical spills. Do not attempt to clean up a significant spill unless you are trained and equipped to do so.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-BAY1238097
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Given its potent biological activity, adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a BET bromodomain inhibitor with a matching molecular formula and weight indicates it is "Not a hazardous substance or mixture" under GHS classification.[2] However, due to its potent pharmacological effects observed in preclinical models, it is prudent to handle it as a potentially hazardous compound.[3][4]
Hazard Identification and Risk Assessment
The primary routes of occupational exposure to this compound are inhalation of aerosolized particles, dermal contact, and accidental ingestion. Although no official occupational exposure limit (OEL) has been established, its potent biological activity warrants stringent control measures to minimize any potential for exposure.[2] Clinical studies on BET inhibitors have shown that these compounds can have systemic effects, with thrombocytopenia (a reduction in platelet count) being a common adverse event.[4] This underscores the need for robust protective measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE based on the task being performed.
| PPE Category | Item | Specifications and Use | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the lab coat sleeve. Change the outer glove immediately if contaminated.[5] | Prevents skin absorption. Double gloving provides an extra layer of protection.[3][6] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions where splashing is a risk.[6][7] | Protects against splashes and aerosolized particles from entering the eyes or face.[8] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[7] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[7][8] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[6][7][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[7] | Prevents the spread of contamination outside of the designated work area.[7] |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk. All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust.[3][6]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
